Technical Documentation Center

3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Core Science & Biosynthesis

Foundational

chemical properties of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine , a specialized heterocyclic scaffold used primarily in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors.

Executive Summary & Identity

3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a high-value intermediate in drug discovery, specifically designed to function as an ATP-competitive kinase inhibitor hinge-binder. It combines the privileged aminopyrazole core (capable of donor-acceptor-donor hydrogen bonding) with a cyclopropyl group (for hydrophobic pocket filling) and a fluorine atom (for metabolic blocking and electronic modulation).

PropertyDetail
IUPAC Name 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine
CAS Number 1246384-89-3
Molecular Formula C₆H₈FN₃
Molecular Weight 141.15 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (pyrazole NH), ~13.5 (amine)

Structural Analysis & Electronic Properties

The "Fluorine Effect" at C4

The introduction of fluorine at the C4 position is not merely for steric bulk; it fundamentally alters the electronic landscape of the pyrazole ring compared to the hydrogen (parent) or methyl analogs.

  • Metabolic Blockade: The C4 position of pyrazoles is electron-rich and susceptible to oxidative metabolism (e.g., by Cytochrome P450s). Fluorine, with its high electronegativity and strong C-F bond (approx. 116 kcal/mol), effectively blocks this "soft spot," extending the half-life (

    
    ) of the drug candidate.
    
  • pKa Modulation: Fluorine is inductively electron-withdrawing (-I effect). This lowers the pKa of the pyrazole NH, making the ring slightly more acidic. This can strengthen hydrogen bond interactions with the kinase hinge region (specifically the interaction with the backbone carbonyl of the gatekeeper residue).

The Cyclopropyl Pharmacophore

The cyclopropyl group at C3 acts as a rigid, lipophilic spacer.

  • Lipophilicity: It increases LogP relative to a methyl group but maintains a smaller hydrodynamic radius than an isopropyl group.

  • Sigma-Hole Interactions: The strained C-C bonds of the cyclopropane ring have unique electronic signatures (high p-character) that can engage in

    
    -interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) often found in the ATP-binding pockets of kinases like p38 MAPK  or BTK .
    
Tautomerism

The molecule exists in dynamic equilibrium between tautomers. In solution, the 1H-pyrazole form is generally favored, but binding to a protein target often locks the molecule into a specific tautomeric state to satisfy H-bond donor/acceptor requirements.

Tautomers cluster_legend Significance T1 Tautomer A (1H-isomer) Major Species T2 Tautomer B (2H-isomer) Minor Species T1->T2 Proton Transfer Info The 1H-tautomer presents the NH and NH2 as H-bond donors, critical for the 'Hinge Binding' motif.

Figure 1: Tautomeric equilibrium critical for molecular recognition.

Synthesis Methodologies

Synthesizing the 4-fluoro derivative requires bypassing the inherent instability of certain fluorinated intermediates. Two primary routes are employed in research and scale-up settings.

Route A: Direct Electrophilic Fluorination (The "Late-Stage" Approach)

This is the most common laboratory method. The parent compound (3-cyclopropyl-1H-pyrazol-5-amine) is synthesized first, followed by electrophilic fluorination using Selectfluor.

  • Condensation: Reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol.

  • Fluorination: Treatment of the resulting aminopyrazole with Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile.

Route B: The Fluorinated Building Block (The "Convergent" Approach)

For larger scale, avoiding expensive electrophilic fluorinating agents is preferred. This route uses a pre-fluorinated diketone equivalent.

  • Fluorination of precursor: Fluorination of ethyl 3-cyclopropyl-3-oxopropanoate to yield ethyl 2-fluoro-3-cyclopropyl-3-oxopropanoate.

  • Cyclization: Condensation with hydrazine to yield the target directly.

Detailed Protocol: Route A (Lab Scale)
  • Step 1: Dissolve 3-cyclopropyl-3-oxopropanenitrile (10 mmol) in EtOH (20 mL). Add Hydrazine monohydrate (12 mmol) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield 3-cyclopropyl-1H-pyrazol-5-amine.

  • Step 2: Dissolve the intermediate (5 mmol) in MeCN (15 mL) at 0°C. Add Selectfluor (5.5 mmol) portion-wise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1] Purify via silica gel chromatography (DCM/MeOH gradient).

Synthesis Start 3-cyclopropyl-3- oxopropanenitrile Inter Intermediate: 3-cyclopropyl-1H- pyrazol-5-amine Start->Inter Cyclization Reagent1 Hydrazine Hydrate (EtOH, Reflux) Reagent1->Inter Product TARGET: 3-cyclopropyl-4-fluoro- 1H-pyrazol-5-amine Inter->Product Electrophilic Fluorination Reagent2 Selectfluor (MeCN, 0°C) Reagent2->Product

Figure 2: Primary synthetic pathway via electrophilic fluorination.

Reactivity & Derivatization[3][4]

The 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine molecule has three distinct nucleophilic sites, but their reactivity is hierarchical.

Exocyclic Amine (N-5)

The primary amino group is the most common site for derivatization in medicinal chemistry (e.g., urea or amide formation).

  • Reaction: Acylation with acid chlorides or coupling with carboxylic acids.

  • Conditions: Standard amide coupling (HATU, DIPEA, DMF) works efficiently.

  • Selectivity: The exocyclic amine is more nucleophilic than the ring nitrogens under neutral/basic conditions, but care must be taken to avoid bis-acylation.

Pyrazole Nitrogen (N-1)

The ring nitrogen (N-1) is acidic (pKa ~13-14 for deprotonation).

  • Reaction: Alkylation (e.g., with alkyl halides) or arylation (Chan-Lam or Buchwald coupling).

  • Regioselectivity Issue: Alkylation can occur at N-1 or N-2. Steric hindrance from the cyclopropyl group at C3 usually directs alkylation to the N-1 position (distal to the cyclopropyl), but mixtures are common and require separation.

C-4 Position
  • Inertness: Unlike the non-fluorinated parent, the C-4 position is blocked by fluorine. This prevents electrophilic aromatic substitution, making the ring oxidatively stable.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" for Kinase Inhibitors. It mimics the adenine ring of ATP.

Mechanism of Action (Hinge Binding)

The 5-amino-pyrazole motif forms a characteristic bidentate Hydrogen-bond network with the kinase hinge region:

  • Donor: The Pyrazole NH donates an H-bond to the backbone Carbonyl of the hinge residue (e.g., Glu, Met).

  • Acceptor: The N-2 of the pyrazole accepts an H-bond from the backbone Amide NH.

  • Donor: The Exocyclic NH₂ donates an H-bond to the backbone Carbonyl (depending on the specific kinase geometry).

Target Classes
  • p38 MAPK Inhibitors: Used in anti-inflammatory research. The cyclopropyl group sits in the hydrophobic pocket adjacent to the gatekeeper residue.

  • BTK (Bruton's Tyrosine Kinase): Used in oncology (B-cell malignancies).

  • JAK Inhibitors: The fluorinated pyrazole modulates the electronics to tune selectivity between JAK1/2/3.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

References

  • Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Journal of Heterocyclic Chemistry. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Kinase Binding Modes: Xing, L., et al. "Structural perspectives on water-mediated interactions in kinase inhibitors." Future Medicinal Chemistry.
  • p38 Inhibitor Discovery: "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)." Journal of Medicinal Chemistry, 2006.[2] Link

  • Selectfluor Reagent Info: "Selectfluor™: A Versatile Source of Electrophilic Fluorine." Sigma-Aldrich Technical Bulletin.

Sources

Exploratory

Technical Guide: Therapeutic Potential of Fluorinated Aminopyrazole Scaffolds

Executive Summary: The Fluorine-Aminopyrazole Convergence The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a cornerstone in kinase inhibitors (e.g., CDKs, JNKs) and GPCR ligands due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Aminopyrazole Convergence

The aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a cornerstone in kinase inhibitors (e.g., CDKs, JNKs) and GPCR ligands due to its ability to function as a bidentate hydrogen bond donor/acceptor system mimicking the adenine hinge-binding motif. However, the unsubstituted aminopyrazole core often suffers from rapid metabolic clearance via C-4 oxidation and promiscuous binding profiles.

This guide analyzes the strategic incorporation of fluorine into the aminopyrazole architecture.[1][2][3] The "Fluorine Effect" is not merely steric; it fundamentally alters the scaffold's pKa, lipophilicity (LogP), and metabolic stability, transforming a promiscuous binder into a precision therapeutic tool.

Mechanistic Rationale: The Fluorine Effect[3][4]

Electronic Modulation and pKa

The amino group at the C-3/C-5 position of pyrazole is a critical H-bond donor. Introducing fluorine, particularly at the C-4 position or on N-linked aryl groups, exerts a strong electron-withdrawing inductive effect (-I).

  • Effect: This lowers the pKa of the pyrazole NH and the exocyclic amine.

  • Therapeutic Consequence: In kinase pockets, this acidity modulation often strengthens the hydrogen bond with the hinge region backbone carbonyls (e.g., Glu, Leu residues), enhancing potency.

Metabolic Blockade

The C-4 position of the pyrazole ring is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes.

  • Solution: C-4 fluorination blocks this "soft spot" without imposing the steric penalty of a chlorine or methyl group (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

  • Data: Fluorinated aminopyrazoles demonstrate significantly extended half-lives (

    
    ) in liver microsome stability assays compared to their hydrogen counterparts.
    
Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

SAR_Logic Core Aminopyrazole Core F_Sub Fluorine Substitution Core->F_Sub Modification Metabolism Metabolic Stability (Blocks C4 Oxidation) F_Sub->Metabolism C-4 Position Binding Binding Affinity (H-Bond Strength) F_Sub->Binding Inductive Effect (-I) Selectivity Selectivity Profile (Steric/Electronic Fit) F_Sub->Selectivity Lipophilicity (LogP) Enzyme Target: Enzymes (Thrombin) Metabolism->Enzyme Prolonged t1/2 Kinase Target: Kinases (JNK3, CDK14, TGF-βR1) Binding->Kinase Hinge Interaction Selectivity->Kinase Isoform Specificity

Caption: SAR logic flow demonstrating how fluorine substitution translates to enhanced therapeutic properties in aminopyrazole scaffolds.

Therapeutic Case Studies

Kinase Selectivity: JNK3 vs. p38

One of the most significant challenges in kinase drug discovery is achieving selectivity between JNK3 (c-Jun N-terminal kinase 3) and p38 MAPK due to their high ATP-pocket homology.

  • Mechanism: Aminopyrazole inhibitors utilize an N-linked phenyl group to exploit the "gatekeeper" region.

  • Fluorine Role: Fluorination of the N-phenyl ring or the pyrazole core locks the conformation via intramolecular electrostatic interactions (F···H-N), favoring a planar geometry that fits the narrower JNK3 active site while clashing with the slightly larger p38 pocket.[4][5]

  • Outcome: Selectivity ratios >1000-fold for JNK3 over p38 have been achieved using this scaffold strategy.[4][5]

Covalent Inhibition: CDK14

Cyclin-dependent kinase 14 (CDK14) is an emerging target in oncology.[6]

  • Scaffold: 4-amino-1H-pyrazoles serve as the non-covalent recognition element.

  • Innovation: By attaching an electrophilic "warhead" (e.g., acrylamide) to the aminopyrazole, researchers create covalent inhibitors (e.g., FMF-04-159-2).

  • Fluorine Role: Fluorine substitution on the scaffold tunes the reactivity of the warhead and the residence time of the non-covalent complex, ensuring the warhead is positioned correctly before covalent bond formation occurs.

Synthesis Strategies

Direct fluorination of aminopyrazoles (e.g., using Selectfluor) often results in complex mixtures or gem-difluorination at C-4, destroying aromaticity. The most robust method is the cyclocondensation of fluorinated building blocks .

Synthesis Workflow Diagram

Synthesis_Workflow SM1 Fluorinated β-Ketonitrile (R-CO-CH(F)-CN) Reaction Cyclocondensation Reflux in EtOH/AcOH SM1->Reaction SM2 Hydrazine Derivative (R'-NH-NH2) SM2->Reaction Intermed Intermediate: Hydrazone Formation Reaction->Intermed Cyclization Intramolecular Cyclization (5-exo-dig / 5-endo-dig) Intermed->Cyclization Product Fluorinated Aminopyrazole (Regioselective) Cyclization->Product

Caption: Regioselective synthesis pathway for fluorinated aminopyrazoles via cyclocondensation.

Protocol: Regioselective Synthesis of 3-Amino-4-Fluoropyrazoles

Objective: Synthesize a 4-fluoro-3-aminopyrazole core from a fluorinated nitrile precursor.

Reagents:

  • 2-Fluoro-3-oxo-alkanenitrile (Fluorinated

    
    -ketonitrile)
    
  • Aryl/Alkyl Hydrazine hydrochloride

  • Ethanol (Absolute)

  • Triethylamine (Et

    
    N)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the fluorinated

    
    -ketonitrile in absolute ethanol (0.5 M concentration).
    
  • Addition: Add 1.1 equivalents of the hydrazine hydrochloride.

  • Basification: Dropwise add 1.2 equivalents of triethylamine to neutralize the HCl and activate the hydrazine.

  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.
    
  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    . Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
  • Validation: Confirm structure via

    
    F-NMR (characteristic singlet/multiplet around -160 to -170 ppm) and HRMS.
    

Experimental Validation: Kinase Inhibition Assay

To validate the therapeutic potential, a robust biochemical assay is required.

Protocol: TR-FRET Kinase Binding Assay (LanthaScreen)

  • Principle: Detects the displacement of a labeled tracer from the kinase active site by the fluorinated aminopyrazole.

Materials:

  • Target Kinase (e.g., recombinant JNK3, GST-tagged)

  • Europium-labeled anti-GST antibody

  • Kinase Tracer (e.g., Tracer 236)

  • Test Compound (Fluorinated Aminopyrazole)[7]

  • Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35)
    

Procedure:

  • Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO (10-point curve).

  • Incubation: In a 384-well plate, add:

    • 5

      
      L of Test Compound (1% final DMSO).
      
    • 5

      
      L of Kinase/Antibody mixture (2 nM Kinase, 2 nM Eu-Ab).
      
    • 5

      
      L of Tracer (Concentration = 
      
      
      
      of tracer).
  • Equilibrium: Incubate at room temperature for 60 minutes in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm [FRET] and 615 nm [Donor]).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot ratio vs. log[Compound] to determine IC

    
    .
    

Data Presentation Template:

Compound IDR-Group (N1)R-Group (C4)JNK3 IC

(nM)
p38 IC

(nM)
Selectivity (p38/JNK3)
Ref-1 PhenylH253600144x
FA-01 PhenylF 7 >20,000 >2800x
FA-02 4-F-PhenylH125000416x

References

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • New Synthesis of Fluorinated Pyrazoles. Source: ACS Publications (Organic Letters) [Link]

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. Source: MDPI (Pharmaceuticals) [Link]

Sources

Foundational

Pharmacophore Features of 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine

The following technical guide details the pharmacophore features, medicinal chemistry significance, and synthetic utility of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine , a privileged scaffold in modern drug discovery. A M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore features, medicinal chemistry significance, and synthetic utility of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine , a privileged scaffold in modern drug discovery.

A Medicinal Chemistry Perspective[1]

Executive Summary: The "Kinase Privileged" Scaffold

3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine (CAS: 1246384-89-3) is not merely a chemical reagent; it is a high-value privileged scaffold designed to address specific failure modes in kinase inhibitor development.

In the optimization of ATP-competitive inhibitors, this fragment serves three critical functions:

  • Metabolic Blockade: The C4-fluorine atom prevents oxidative metabolism (e.g., by CYP450s) at the electron-rich pyrazole ring, a common liability in non-fluorinated analogs.

  • Selectivity Filter: The C3-cyclopropyl group provides a rigid, hydrophobic anchor that probes the "gatekeeper" or solvent-front regions of the kinase pocket, often improving selectivity over off-target kinases with smaller pockets.

  • Electronic Modulation: The fluorine atom lowers the pKa of the pyrazole nitrogen, modulating the hydrogen-bond donor strength of the adjacent amine and ring nitrogen, thereby tuning the affinity for the kinase hinge region.

Chemical Identity & Physicochemical Profile[2]

PropertyDataSignificance in Drug Design
IUPAC Name 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amineUnambiguous identification.
CAS Number 1246384-89-3Key identifier for sourcing and patent searches.
Molecular Formula C₆H₈FN₃Low molecular weight fragment (MW: 141.15).
H-Bond Donors 2 (Exocyclic NH₂, Ring NH)Critical for bidentate binding to the kinase hinge.
H-Bond Acceptors 2 (Ring N, F)Ring N acts as a key acceptor; F is a weak acceptor.
cLogP ~0.5 - 0.9Hydrophilic enough for oral bioavailability (Rule of 3 compliant).
Topological Polar Surface Area ~52 ŲIdeal for CNS penetration and cell permeability.

Pharmacophore Deep Dive

The utility of this molecule lies in its precise arrangement of functional groups, creating a "pharmacophore triad" that interacts with the ATP-binding site of protein kinases.

A. The Hinge Binder (The "Warhead")

The aminopyrazole motif is a classic hinge-binding element. In the active site of a kinase (e.g., JAK, TRK, ALK):

  • The Exocyclic Amine (NH₂): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).

  • The Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor from the backbone amide nitrogen of the hinge.

  • Mechanism: This bidentate interaction mimics the adenine ring of ATP, anchoring the inhibitor firmly in the active site.

B. The Fluorine Switch (The "Shield")

The introduction of fluorine at the C4 position is a deliberate medicinal chemistry tactic:

  • Metabolic Stability: The C4 position of electron-rich pyrazoles is prone to oxidation. Replacing hydrogen with fluorine blocks this metabolic soft spot without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • Electronic Tuning: Fluorine is highly electronegative. It pulls electron density away from the aromatic ring, lowering the pKa of the ring nitrogens. This can reduce non-specific binding to plasma proteins and alter the protonation state at physiological pH.

C. The Cyclopropyl Anchor (The "Probe")
  • Hydrophobic Filling: The cyclopropyl group is a rigid, lipophilic moiety that fits into hydrophobic pockets adjacent to the ATP site (often the "gatekeeper" region or the specificity pocket).

  • Steric Selectivity: Unlike flexible alkyl chains (ethyl, propyl), the cyclopropyl group has a defined 3D shape. This rigidity can clash with residues in off-target kinases, thereby enhancing selectivity for the target kinase.

Structural Biology & Binding Mode

The following Graphviz diagram illustrates the theoretical binding mode of a drug incorporating this fragment into the ATP-binding pocket of a generic kinase (Type I binding).

BindingMode cluster_pocket Kinase ATP Binding Pocket cluster_ligand 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine Hinge_CO Hinge Backbone (C=O) (Acceptor) Hinge_NH Hinge Backbone (NH) (Donor) RingN Pyrazole N (Acceptor) Hinge_NH->RingN H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic) Metabolism CYP450 Enzyme (Oxidative Attack) Fluorine 4-Fluoro Group (Metabolic Shield) Amine 5-NH2 Group (Donor) Amine->Hinge_CO H-Bond Fluorine->Metabolism Resists Oxidation Cyclopropyl 3-Cyclopropyl (Hydrophobic Anchor) Cyclopropyl->Gatekeeper Van der Waals / Shape Complementarity

Caption: Schematic representation of the bidentate hinge binding mode and the metabolic protective role of the C4-fluorine atom.

Synthesis Workflow

The synthesis of this fragment typically follows a cyclization strategy involving a fluorinated beta-ketonitrile precursor. This route ensures the regioselective placement of the fluorine atom.

Protocol Overview:
  • Precursor Formation: Fluorination of 3-cyclopropyl-3-oxopropanenitrile.

  • Cyclization: Reaction with hydrazine hydrate to form the pyrazole ring.

Synthesis Step1 Start: 3-cyclopropyl-3-oxopropanenitrile Intermediate Intermediate: 2-fluoro-3-cyclopropyl-3-oxopropanenitrile Step1->Intermediate Fluorination Reagent1 Selectfluor (Electrophilic Fluorination) Reagent1->Intermediate Product Product: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine Intermediate->Product Cyclocondensation Reagent2 Hydrazine Hydrate (NH2NH2) Reagent2->Product

Caption: Synthetic pathway for generating the 4-fluoro-aminopyrazole scaffold from beta-ketonitrile precursors.

Applications in Drug Discovery

This specific fragment is a "next-generation" building block, often used to improve upon first-generation inhibitors (which may lack the fluorine or cyclopropyl features).

  • JAK Inhibitors: The aminopyrazole core is homologous to the scaffold found in Ruxolitinib and Baricitinib . The 4-fluoro analog is explored to improve metabolic half-life and selectivity profiles in pan-JAK or JAK1-selective programs.

  • DDR1/DDR2 Inhibitors: Research indicates that replacing alkyl groups with cyclopropyl moieties in pyrazole-based inhibitors significantly improves pharmacokinetic properties and kinase selectivity (e.g., reducing inhibition of RET and Flt3).

  • Antimicrobial Agents: Derivatives of 3-cyclopropyl-aminopyrazoles have shown efficacy against Gram-positive bacteria (e.g., S. aureus), where the lipophilic cyclopropyl group aids in penetrating bacterial cell walls.

References

  • Chemical Identity & Properties
  • Pharmacophore & Kinase Selectivity

    • Li, X., et al. (2022). Design and synthesis of pyrazole derivatives as DDR1/2 inhibitors. Semantic Scholar. Available at: [Link]

  • General Pyrazole Scaffold Utility

    • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI. Available at: [Link]

  • Synthesis & Antimicrobial Activity

    • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. CORE. Available at: [Link]

Exploratory

Technical Guide: Metabolic Stability of 4-Fluoro-Substituted Pyrazoles

Executive Summary In lead optimization, the pyrazole ring is a privileged scaffold due to its ability to act as a bioisostere for phenyl rings, amides, and carboxylic acids. However, unsubstituted pyrazoles frequently su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lead optimization, the pyrazole ring is a privileged scaffold due to its ability to act as a bioisostere for phenyl rings, amides, and carboxylic acids. However, unsubstituted pyrazoles frequently suffer from rapid oxidative clearance. The C4 position of the pyrazole ring is a metabolic "soft spot," highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.

This guide details the strategic incorporation of a fluorine atom at the C4 position (4-F-pyrazole ) to enhance metabolic stability. By leveraging the high bond dissociation energy (BDE) of the C-F bond and its electron-withdrawing nature, researchers can block oxidative lability without significantly perturbing the steric footprint of the molecule. This document provides the mechanistic rationale, comparative data analysis, and a validated experimental protocol for assessing this modification.

Mechanistic Rationale: The Fluorine Blockade

The Metabolic Liability of Pyrazoles

The pyrazole ring is electron-rich. In its unsubstituted form (4-H), the C4 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient, making it the primary site for electrophilic attack by the high-valent iron-oxo species (


) of CYP450 enzymes.
  • Mechanism of Failure: The CYP enzyme abstracts the C4-hydrogen atom (HAT mechanism), forming a radical intermediate. This radical rapidly recombines with the hydroxyl group, leading to a 4-hydroxy-pyrazole intermediate. This intermediate is often unstable, leading to ring opening or Phase II conjugation (glucuronidation), resulting in rapid clearance.

The 4-Fluoro Solution

Substituting the C4-hydrogen with fluorine fundamentally alters the metabolic trajectory through three physicochemical pillars:

  • Bond Strength (Kinetic Isotope Effect Analogue): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). This thermodynamic barrier effectively renders the C4 position inert to CYP-mediated radical abstraction.

  • Electronic Deactivation: Fluorine is the most electronegative element (3.98 Pauling scale). Its inductive effect (

    
    ) reduces the electron density of the pyrazole ring, making it less attractive to the electrophilic CYP oxidant.
    
  • Lipophilicity Modulation: While fluorine is lipophilic, its introduction at C4 often lowers the basicity of the adjacent pyrazole nitrogens (

    
     modulation). This reduces lysosomal trapping and can improve the fraction unbound (
    
    
    
    ), altering the overall clearance profile.
Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between 4-H and 4-F pyrazoles.

MetabolicPathway Substrate_H 4-H Pyrazole (Lead Compound) Intermediate C4-Radical Intermediate Substrate_H->Intermediate H-Abstraction CYP CYP450 (Fe=O) CYP->Intermediate Blocked Metabolic Blockade CYP->Blocked No Reaction Hydroxylation 4-Hydroxy-Pyrazole (Unstable) Intermediate->Hydroxylation OH Rebound Clearance Ring Opening / Glucuronidation (High Clearance) Hydroxylation->Clearance Phase II Substrate_F 4-F Pyrazole (Optimized) Substrate_F->Blocked C-F Bond Inert Stable Intact Drug (Extended t1/2) Blocked->Stable Retained

Figure 1: Mechanistic divergence of CYP450 oxidation at the C4 position of pyrazoles.

Comparative Data Analysis

When evaluating the transition from 4-H to 4-F, typical datasets reveal a significant improvement in intrinsic clearance (


). Below is a synthesized comparison based on standard structure-activity relationship (SAR) trends in kinase inhibitor optimization (e.g., FLT3, JAK inhibitors).

Table 1: Impact of C4-Substitution on Metabolic and Physicochemical Properties

Property4-H Pyrazole (Reference)4-F Pyrazole (Modified)Impact / Rationale
Microsomal Stability (

)
< 15 min> 60 minBlockade of primary metabolic soft spot [1].
Intrinsic Clearance (

)
> 50

L/min/mg
< 10

L/min/mg
Reduction in hepatic extraction ratio.
Bond Dissociation Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Thermodynamic resistance to radical abstraction [2].
Lipophilicity (

)
2.12.4Slight increase; F is more lipophilic than H but less than

.
Basicity (

of N)
~2.5~1.0Fluorine reduces

via induction, potentially reducing hERG liability [3].
Steric Radius (Van der Waals) 1.20 Å1.47 ÅMinimal steric clash; F is a bioisostere of H (closest match).

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of the 4-F substitution, a rigorous microsomal stability assay is required. This protocol uses liver microsomes (human/mouse/rat) to simulate Phase I metabolism.[1]

Materials
  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase).
    
  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Pre-warm microsomes & buffer to 37°C Dosing 2. Dosing Add Test Compound (1 µM final) <0.1% DMSO Prep->Dosing Initiation 3. Initiation Add NADPH Regenerating System Dosing->Initiation Incubation 4. Incubation 37°C, Shaking Initiation->Incubation Sampling 5. Sampling Timepoints: 0, 5, 15, 30, 45, 60 min Incubation->Sampling Loop Quench 6. Quenching Transfer to Ice-Cold ACN (Precipitate Proteins) Sampling->Quench Analysis 7. Analysis Centrifuge -> LC-MS/MS Calculate % Remaining Quench->Analysis

Figure 2: Step-by-step Microsomal Stability Assay Workflow.

Detailed Methodology
  • Preparation: Thaw liver microsomes on ice. Dilute to 0.5 mg/mL (final assay concentration) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Compound Dosing: Prepare a 10 mM stock of the 4-F pyrazole and the 4-H analog in DMSO. Dilute to 1 µM final concentration in the microsomal mix. Ensure final DMSO content is <0.1% to avoid enzyme inhibition.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold acetonitrile containing the internal standard. This precipitates proteins and stops metabolism.[1]

  • Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C. Collect the supernatant.

  • Analysis: Quantify the parent compound using LC-MS/MS (MRM mode). Plot

    
     vs. time.
    
Calculation of Intrinsic Clearance

Calculate the elimination rate constant (


) from the slope of the linear regression of 

vs. time.




Success Criteria: A 4-F substituted compound is considered "stable" if


 in human microsomes, representing a significant improvement over a labile 4-H precursor (

).

Strategic Application in Drug Design

The 4-F-pyrazole motif is not merely a stability fix; it is a multi-parameter optimization tool.

  • When to use: Apply this strategy early in Lead Optimization if metabolite identification (MetID) studies show +16 Da (oxidation) on the pyrazole ring.

  • Selectivity: The 4-F substitution can also improve selectivity.[2] In kinase inhibitors, the slightly larger size of Fluorine (1.47 Å) vs Hydrogen (1.20 Å) can induce steric clashes in off-target kinases while maintaining potency in the primary target if the pocket allows [4].

  • CNS Penetration: If the 4-H pyrazole is too basic and suffers from efflux, the 4-F substitution lowers the

    
    , potentially improving blood-brain barrier (BBB) permeability by reducing the cationic fraction at physiological pH.
    

References

  • Role of Fluorine in Drug Discovery. Journal of Medicinal Chemistry. Fluorine substitution at the C4 position of pyrazoles blocks metabolic soft spots vulnerable to cytochrome P450 oxidation.

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. A physical organic chemistry perspective on how C-F bond strength and electronics perturb metabolic profiles.

  • Fluorine in Medicinal Chemistry. Beilstein Journal of Organic Chemistry. Detailed analysis of pKa modulation and lipophilicity changes upon fluorination of heterocycles.

  • Discovery of Metabolically Stable Pyrazole-Based Inhibitors. RSC Medicinal Chemistry. Case study on FLT3 inhibitors where pyrazole modification led to nanomolar activity and high metabolic stability.

  • Microsomal Stability Assay Protocol. Protocols.io. Standardized methodology for assessing intrinsic clearance using liver microsomes.[1]

Sources

Protocols & Analytical Methods

Method

synthesis of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine from esters

Application Note: Modular Synthesis of 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine from Esters Executive Summary The 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine scaffold is a critical pharmacophore in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine from Esters

Executive Summary

The 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine scaffold is a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase, Janus kinase) where the C4-fluorine atom modulates metabolic stability and pKa.[1]

This application note details a robust, three-step synthetic pathway starting from ethyl cyclopropanecarboxylate . Unlike hazardous routes utilizing fluoroacetonitrile, this protocol employs a "Safe-Fluorination" strategy using Selectfluor™ on a


-ketonitrile intermediate.[1] This method ensures high regioselectivity, scalability, and operator safety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to introduce the fluorine atom at the penultimate stage to avoid the handling of volatile fluorinated starting materials.

Logical Disconnection:

  • Target: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine.[1]

  • Disconnection: C3-C4-C5 heterocyclic ring formation via hydrazine condensation.[1][2]

  • Precursor: 2-Fluoro-3-cyclopropyl-3-oxopropanenitrile.[1][2]

  • Starting Material: Ethyl cyclopropanecarboxylate (Ester) + Acetonitrile.

Retrosynthesis Target 3-Cyclopropyl-4-fluoro- 1H-pyrazol-5-amine Inter1 2-Fluoro-3-cyclopropyl- 3-oxopropanenitrile Target->Inter1 Cyclization (N2H4) Inter2 3-Cyclopropyl- 3-oxopropanenitrile Inter1->Inter2 Electrophilic Fluorination Start Ethyl Cyclopropanecarboxylate + Acetonitrile Inter2->Start Claisen Condensation

Figure 1: Retrosynthetic pathway prioritizing late-stage fluorination for safety and yield.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Cyclopropyl-3-oxopropanenitrile

Objective: Convert the ester to a


-ketonitrile via Claisen condensation.[1][2]

Reagents:

  • Ethyl cyclopropanecarboxylate (1.0 eq)[2]

  • Acetonitrile (1.2 eq)[2]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide (KOtBu)[2]

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Activation: In a flame-dried 3-neck flask under nitrogen, suspend NaH (1.5 eq) in anhydrous THF (10 vol). Heat to 60°C.

  • Addition: Mix ethyl cyclopropanecarboxylate (1.0 eq) and acetonitrile (1.2 eq). Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Mechanism:[2][3][4][5][6] The acetonitrile anion (generated by NaH) attacks the ester carbonyl.[2]

  • Reaction: Reflux the mixture for 4–6 hours. A thick precipitate (enolate salt) will form.[2]

  • Quench: Cool to 0°C. Carefully quench with water.

  • Isolation: Acidify the aqueous layer to pH 4–5 with 1N HCl to protonate the enolate.[2] Extract with Ethyl Acetate (3x).[2]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude 
    
    
    
    -ketonitrile is often pure enough (>90%) for the next step.[2]
Phase 2: Electrophilic Fluorination (The Critical Step)

Objective: Introduce the fluorine atom at the


-position using Selectfluor™.[1][2]

Reagents:

  • 3-Cyclopropyl-3-oxopropanenitrile (from Phase 1)[1][2]

  • Selectfluor™ (1.05 eq)[2]

  • Solvent: Acetonitrile (MeCN) or Methanol[2]

Procedure:

  • Dissolution: Dissolve the

    
    -ketonitrile in MeCN (10 vol) at room temperature (RT).
    
  • Fluorination: Add Selectfluor™ (1.05 eq) in one portion.[2]

    • Note: The reaction is slightly exothermic.[2] Monitor internal temperature.[2][5][7]

  • Monitoring: Stir at RT for 3–12 hours. Monitor by LC-MS or

    
    -NMR (look for singlet around -180 to -200 ppm).[1][2]
    
    • Critical Control Point: Avoid large excess of Selectfluor to prevent difluorination.[2]

  • Workup: Filter off the insoluble byproduct (H-TEDA-BF4). Concentrate the filtrate.

  • Purification: Dilute with water and extract with DCM. The product, 2-fluoro-3-cyclopropyl-3-oxopropanenitrile , is obtained as an oil.[1]

Phase 3: Pyrazole Annulation

Objective: Cyclize the fluorinated intermediate with hydrazine to form the heteroaromatic ring.[2]

Reagents:

  • 2-Fluoro-3-cyclopropyl-3-oxopropanenitrile (from Phase 2)[1][2]

  • Hydrazine Hydrate (

    
    ) (1.2 eq)[2]
    
  • Solvent: Ethanol (EtOH)[2]

Procedure:

  • Mixing: Dissolve the fluorinated nitrile in EtOH (10 vol).

  • Cyclization: Add hydrazine hydrate (1.2 eq) dropwise at 0°C (exothermic).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

  • Mechanism: Hydrazine attacks the ketone carbonyl, forms a hydrazone, and then intramolecularly attacks the nitrile to close the ring.

  • Isolation: Cool to RT. Concentrate the solvent.[2]

  • Crystallization: Triturate the residue with cold diethyl ether or hexane/EtOAc to induce crystallization. Filter to collect 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine .[1]

Process Visualization & Workflow

Workflow cluster_0 Phase 1: Claisen Condensation cluster_1 Phase 2: Fluorination cluster_2 Phase 3: Annulation Step1 Mix Ester + MeCN Add to NaH/THF (60°C) Step1_Iso Acidify & Extract (Beta-ketonitrile) Step1->Step1_Iso Step2 Add Selectfluor (1.05 eq) in MeCN (RT, 3h) Step1_Iso->Step2 Step2_Iso Filter & Concentrate (Alpha-fluoro intermediate) Step2->Step2_Iso Step3 Add Hydrazine Hydrate in EtOH (Reflux, 4h) Step2_Iso->Step3 Step3_Final Crystallize Product (3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine) Step3->Step3_Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Data Summary

CompoundKey Analytical Feature (Expected)Notes

-ketonitrile

:

3.8-4.0 (s, 2H,

between carbonyls)
Characteristic active methylene signal.[1][2][8][9]
Fluoro-intermediate

: Singlet/Doublet

-180 to -200 ppm
Shift depends on solvent; distinct from Selectfluor.[1][2]
Final Product MS (ESI+): m/z ~142.1 [M+H]+Molecular Weight: 141.15 g/mol .[2]
Final Product

: No

/CH signal at C4 position.
Confirms substitution of C4-H with Fluorine.[1][2][10]

References

  • Banks, R. E., et al. (1992).[2] 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): A new, simple, efficient, and safe source of electrophilic fluorine.[1][2] Journal of the Chemical Society, Chemical Communications. Link

  • Singh, R. P., & Shreve, J. M. (2004).[2] Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Journal of Fluorine Chemistry.[2] Link[2]

  • Fustero, S., et al. (2008).[2] Improved Regioselective Synthesis of 5-Amino-4-fluoropyrazoles. The Journal of Organic Chemistry.[2] Link[2]

  • Air Products and Chemicals, Inc. Selectfluor™ Fluorinating Reagent: User Guide.[2]Link

Sources

Application

Application Note: Functionalization Protocols for 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Abstract & Strategic Value The 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine scaffold represents a "privileged structure" in modern kinase inhibitor design. Its value lies in a specific tripartite structural contribution: 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine scaffold represents a "privileged structure" in modern kinase inhibitor design. Its value lies in a specific tripartite structural contribution:

  • 3-Cyclopropyl: Provides a rigid, hydrophobic moiety that fills selectivity pockets (e.g., the hydrophobic back-pocket of ATP binding sites) without the rotational entropy penalty of an isopropyl or propyl group.

  • 4-Fluoro: A bioisostere for hydrogen that blocks metabolic oxidation at the C4 position while electronically modulating the pKa of the adjacent amine, often improving hydrogen bond donor capability.

  • 5-Amine / 1H-Pyrazole: A classic hinge-binding motif capable of donor-acceptor interactions with backbone residues (e.g., Glu/Leu gatekeepers).

This guide details three validated protocols for functionalizing this scaffold, addressing the specific reactivity challenges posed by the electron-withdrawing fluorine atom and the steric bulk of the cyclopropyl group.

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic "push-pull" dynamics of this molecule.

  • Acidity (Ring NH): The C4-fluorine atom exerts a strong inductive effect (-I), significantly lowering the pKa of the ring NH compared to non-fluorinated pyrazoles. This makes the molecule easier to deprotonate (

    
    ) but also stabilizes the resulting anion.
    
  • Nucleophilicity (Exocyclic

    
    ):  The same -I effect reduces the nucleophilicity of the exocyclic amine. Standard acylation requires stronger activation (e.g., acid chlorides or HATU) compared to electron-rich anilines.
    
  • Regioselectivity: The 3-cyclopropyl group creates a "steric wall." In alkylation reactions, this directs electrophiles away from N2 (proximal to cyclopropyl) and toward N1, although tautomeric equilibrium complicates this.

Visualization: Reactivity Map

ReactivityMap Core 3-Cyclopropyl-4-fluoro- 1H-pyrazol-5-amine Zone1 N1-H (Ring Nitrogen) High Acidity due to C4-F Site of Alkylation Core->Zone1 Deprotonation Zone2 C5-Amine (Exocyclic) Reduced Nucleophilicity Site of Amide Coupling Core->Zone2 Acylation/Condensation Zone3 C3-Cyclopropyl Steric Bulk Directs Regioselectivity Core->Zone3 Steric Hindrance Zone4 C4-Fluoro Metabolic Block Inductive Electron Withdrawal Core->Zone4 Electronic Modulation

Figure 1: Reactivity map highlighting the electronic and steric zones influencing functionalization strategies.

Protocol A: Regioselective Amide Coupling (Acylation)

Objective: Functionalization of the exocyclic amine to form amide-linked kinase inhibitors. Challenge: The reduced nucleophilicity of the amine requires activation, but harsh conditions can lead to bis-acylation on the ring nitrogen.

Materials
  • Substrate: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine (1.0 eq)

  • Electrophile: Aryl/Alkyl Acid Chloride (1.1 eq) OR Carboxylic Acid (1.1 eq) + HATU (1.2 eq)

  • Base: Triethylamine (TEA) or DIPEA (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology
  • Preparation: Dissolve the aminopyrazole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (3.0 mmol) dropwise at 0°C. Note: Excess base is critical to neutralize the HCl generated and keep the unreactive amine in its neutral form.

  • Electrophile Addition:

    • Method A (Acid Chloride): Add acid chloride (1.1 mmol) dropwise at 0°C.

    • Method B (Coupling Agents): Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 15 mins, then add the aminopyrazole.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: If reaction stalls, heat to 40°C. The fluorine atom reduces reactivity, often requiring thermal energy.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Data Validation:

Parameter Expected Outcome Troubleshooting
LC-MS [M+H]+ peak corresponds to Product If [M+H]+ + Acyl mass seen (Bis-acylation), use mild base (Pyridine)

| 1H NMR | Amide NH singlet at 9.0–10.5 ppm | If NH signal is missing, check for N-ring acylation |

Protocol B: Pyrazolo[1,5-a]pyrimidine Cyclization

Objective: Converting the scaffold into a bicyclic system, a common core for CDK and JAK inhibitors. Mechanism: Condensation with 1,3-dielectrophiles.[1] The exocyclic amine attacks one carbonyl, followed by the ring nitrogen attacking the second, forming a fused pyrimidine ring.

Materials
  • Substrate: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

  • Reagent: 1,3-diketone (e.g., acetylacetone) or

    
    -keto ester.[2]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Piperidine.

Step-by-Step Methodology
  • Setup: In a round-bottom flask, combine aminopyrazole (1.0 eq) and 1,3-diketone (1.2 eq) in Glacial AcOH (10 volumes).

  • Reflux: Heat the mixture to reflux (118°C) for 2–6 hours.

    • Why AcOH? It acts as both solvent and acid catalyst, protonating the carbonyls of the diketone to overcome the lower nucleophilicity of the fluorinated amine.

  • Monitoring: TLC usually shows a highly fluorescent spot (the bicyclic product).

  • Isolation: Cool to RT. Pour into ice water. The product often precipitates as a solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol if necessary.

Visualization: Cyclization Workflow

Cyclization Start Start: Aminopyrazole + 1,3-Diketone Step1 Step 1: Condensation (Exocyclic NH2 attacks Carbonyl) Start->Step1 AcOH, Reflux Step2 Step 2: Cyclization (Ring N attacks 2nd Carbonyl) Step1->Step2 Intramolecular Step3 Step 3: Dehydration (- H2O) Step2->Step3 End Product: Pyrazolo[1,5-a]pyrimidine Step3->End

Figure 2: Reaction cascade for the synthesis of the bicyclic pyrazolo[1,5-a]pyrimidine core.

Protocol C: Regioselective N-Alkylation

Objective: Alkylating the ring nitrogen (N1) while avoiding the exocyclic amine and the sterically hindered N2 position. Critical Insight: The "Cyclopropyl Effect." The bulky cyclopropyl group at C3 sterically shields the N2 nitrogen. Under thermodynamic control, alkylation prefers the N1 position (distal to the cyclopropyl).

Materials
  • Substrate: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide).

  • Base:

    
     (Cesium Carbonate) - preferred for "soft" alkylation.
    
  • Solvent: DMF or Acetonitrile (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 eq) in DMF (0.2 M).

  • Base Addition: Add

    
     (2.0 eq). Stir at RT for 15 mins to generate the pyrazolate anion.
    
  • Alkylation: Add Alkyl Halide (1.1 eq) slowly.

  • Temperature Control:

    • Kinetic Control (RT): May yield a mixture of N1 and N2 alkylation.

    • Thermodynamic Control (60-80°C): Favors the sterically less hindered N1-alkylated product.

  • Workup: Dilute with water, extract with EtOAc.

  • Differentiation (Critical): Use NOESY NMR to confirm regiochemistry.

    • N1-Alkyl: NOE observed between Alkyl protons and the C5-Amine or C4-F (if observable).

    • N2-Alkyl: NOE observed between Alkyl protons and the C3-Cyclopropyl protons (Strong signal).

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Abdallah, A. E. M., & Elgemeie, G. H. (2022).[3][4][5] New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors.[4] Medicinal Chemistry, 18(9), 926–948.[4] Link

  • Cyclopropyl-Pyrazole Functionalization: Raju, H., et al. (2010).[6] Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4). Link

  • Regioselectivity in Aminopyrazoles: Fandrick, K. R., et al. (2015).[1] Regioselective Synthesis of 3- and 5-Aminopyrazoles. The Journal of Organic Chemistry. (Contextualized via The Heterocyclist analysis). Link

  • Fluorinated Pyrazole Reactivity: England, D. B., et al. (2016). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E, 72(Pt 11), 1624–1627. Link

  • General Pyrazolo-pyrimidine Methods: Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015).[8] Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27-39.[8] Link

Sources

Method

preparation of kinase inhibitors using fluorinated pyrazole amines

Topic: Preparation of Kinase Inhibitors Using Fluorinated Pyrazole Amines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists The 4-Fluoropyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Kinase Inhibitors Using Fluorinated Pyrazole Amines Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The 4-Fluoropyrazole-3-Amine Motif: Synthesis, Coupling, and Structural Validation

Executive Summary

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, functioning as a robust hinge-binder that mimics the adenine ring of ATP. However, the metabolic susceptibility of the pyrazole C4 position and the need for precise electronic tuning often necessitate bioisosteric replacement. The introduction of a fluorine atom at the C4 position of 3-aminopyrazoles offers a dual advantage: it blocks oxidative metabolism (increasing


) and modulates the acidity of the adjacent N-H bond, thereby strengthening hydrogen bond interactions with the kinase hinge region (e.g., Glu residues).

This guide details the preparation of 4-fluoro-1H-pyrazol-3-amine derivatives and their subsequent coupling to heterocyclic cores. Unlike traditional Balz-Schiemann reactions which are harsh and low-yielding for these substrates, we present a scalable, electrophilic fluorination protocol using Selectfluor™ , followed by a regioselective SNAr coupling strategy.

Chemical Rationale & Mechanism
2.1 The "Fluorine Effect" in Kinase Binding

The substitution of hydrogen (Van der Waals radius


 Å) with fluorine (

Å) exerts profound steric and electronic effects without dramatically altering the global topology of the ligand.
  • Electronic Modulation: Fluorine is the most electronegative element (

    
    ). Inductive withdrawal lowers the 
    
    
    
    of the pyrazole N-H, making it a stronger hydrogen bond donor to the kinase hinge (typically the backbone carbonyl of the "gatekeeper" residue).
  • Metabolic Blocking: The C4 position of pyrazoles is electron-rich and prone to CYP450-mediated oxidation. Fluorination effectively blocks this "soft spot."

2.2 Synthetic Strategy: The "Building Block" Approach

While late-stage fluorination of complex inhibitors is possible, it often suffers from regioselectivity issues. The most robust strategy is the de novo synthesis of the fluorinated pyrazole building block, followed by coupling.

Pathway Overview:

  • Fluorination: Electrophilic fluorination of a

    
    -enaminone or 1,3-dicarbonyl precursor.
    
  • Cyclization: Condensation with hydrazine to form the pyrazole ring.[1]

  • Coupling: Nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the kinase core (e.g., pyrimidine, pyridine).

Visualizing the Workflow

G Start Start: 1,3-Dicarbonyl (or Enaminone) Step1 Step 1: Electrophilic Fluorination (Selectfluor, MeCN) Start->Step1 Inter1 Intermediate: 2-Fluoro-1,3-dicarbonyl Step1->Inter1 F+ Transfer Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Inter1->Step2 Product1 Building Block: 4-Fluoro-3-aminopyrazole Step2->Product1 -2 H2O Step3 Step 3: Coupling (SNAr) (2,4-Dichloropyrimidine, Base) Product1->Step3 Nucleophilic Attack Final Final Kinase Inhibitor Scaffold Step3->Final

Figure 1: Strategic workflow for the synthesis of fluorinated pyrazole kinase inhibitors. The process prioritizes early-stage fluorination for maximum regiocontrol.

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-3-amino-5-methyl-1H-pyrazole

Targeting the building block. This protocol avoids F2 gas, utilizing the stable solid reagent Selectfluor.

Reagents:

  • 3-Amino-2-butenenitrile (or Acetylacetone for 3,5-dimethyl variants)

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))[2]

  • Hydrazine hydrate (64% or 80%)

  • Acetonitrile (MeCN), Ethanol (EtOH)

Step-by-Step Procedure:

  • Fluorination of the Precursor:

    • Dissolve 3-amino-2-butenenitrile (10 mmol) in anhydrous MeCN (40 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C using an ice bath.

    • Add Selectfluor (11 mmol, 1.1 eq) portion-wise over 20 minutes. Note: Exothermic reaction.[3] Monitor internal temperature.

    • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

    • Checkpoint: Monitor by TLC or LCMS for disappearance of starting material. The intermediate is unstable; proceed immediately to cyclization.

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Add Hydrazine hydrate (15 mmol, 1.5 eq) dropwise.

    • Stir at 0°C for 30 minutes, then reflux at 80°C for 2 hours.

    • Concentrate the solvent under reduced pressure.

  • Work-up & Purification:

    • Dilute residue with EtOAc (50 mL) and wash with saturated

      
       (2 x 30 mL) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (DCM:MeOH 95:5).

    • Yield: Typically 55-65%.

    • Characterization: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      F NMR should show a singlet around -175 to -185 ppm.
      
Protocol B: Coupling to Kinase Core (SNAr Reaction)

Attaching the fluoropyrazole to a 2,4-dichloropyrimidine scaffold (common in JAK/ALK inhibitors).

Reagents:

  • 4-Fluoro-3-amino-5-methyl-1H-pyrazole (from Protocol A)

  • 2,4-Dichloropyrimidine

  • DIPEA (N,N-Diisopropylethylamine)

  • n-Butanol or IPA

Step-by-Step Procedure:

  • Reaction Setup:

    • In a pressure vial, dissolve 2,4-dichloropyrimidine (1.0 eq) and the fluoropyrazole (1.0 eq) in n-Butanol (5 mL/mmol).

    • Add DIPEA (2.5 eq).

  • Thermal Activation:

    • Heat the mixture to 100°C for 4-6 hours.

    • Note: The C4-chlorine of the pyrimidine is more reactive than the C2-chlorine due to the nitrogen positions. This yields the 4-substituted product selectively.

  • Isolation:

    • Cool to RT. The product often precipitates.

    • Filter the solid and wash with cold ether.

    • If no precipitate, evaporate solvent and purify via silica chromatography (Hexane/EtOAc gradient).

Analytical Validation & QC

To ensure the integrity of the fluorinated scaffold, specific analytical signatures must be verified.

Analytical MethodExpected ObservationDiagnostic Value
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

F NMR
Singlet at

-175 to -185 ppm
Confirms presence of F on the aromatic ring. Absence of splitting indicates C4 position (if C3/C5 blocked).

C NMR
Doublet (

Hz)
Large coupling constant confirms direct C-F bond.
LC-MS (ESI+) [M+H]+ peakMass shift of +18 Da vs. non-fluorinated analog (H=1 to F=19).
X-Ray Crystallography Planar pyrazole ringConfirms tautomeric state (usually 1H) and F-atom orientation.
Structural Logic: The Hinge Binding Mode

The following diagram illustrates why this specific synthesis is valuable for potency.

Binding Glu Kinase Hinge (Glu Backbone C=O) Leu Gatekeeper (Leu/Met) PyzNH Pyrazole N-H (Donor) PyzNH->Glu H-Bond (Enhanced by F) PyzN Pyrazole N: (Acceptor) Fluoro 4-Fluoro Group Fluoro->Leu Van der Waals / Metabolic Shield

Figure 2: Interaction map showing how the 4-fluoro group enhances the N-H donor capability via electron withdrawal while shielding the C4 position from metabolic oxidation.

Troubleshooting & Optimization
  • Issue: Low Regioselectivity during Fluorination.

    • Cause: Tautomerization of the dicarbonyl precursor.

    • Solution: Use the enaminone precursor (from acetonitrile/NaH) instead of the diketone. Enaminones are more rigid and direct the electrophilic attack more precisely to the

      
      -carbon.
      
  • Issue: Polyfluorination.

    • Cause: Excess Selectfluor or high temperatures.

    • Solution: Strictly control stoichiometry (1.05 eq) and maintain 0°C during addition.

  • Issue: Coupling Fails (Low Conversion).

    • Cause: The electron-withdrawing fluorine reduces the nucleophilicity of the pyrazole amine.

    • Solution: Switch to Buchwald-Hartwig conditions : Pd2(dba)3, Xantphos, Cs2CO3 in Dioxane at 100°C.

References
  • Surmont, R., et al. (2011).[2] "Synthesis of 3-Amino-4-fluoropyrazoles." The Journal of Organic Chemistry, 76(10), 4105–4111.[2] Link

  • Breen, J. R., et al. (2015).[4][5] "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives." Synlett, 26, 51–54.[4] Link

  • Fustero, S., et al. (2011). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 111(11), 6984–7034. Link

  • Chambers, R. D., et al. (2011). "Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination." Beilstein Journal of Organic Chemistry, 7, 1046–1054. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application

Application Note: Reductive Amination Procedures for 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Introduction & Strategic Analysis The substrate 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine represents a specialized scaffold frequently encountered in the synthesis of kinase inhibitors (e.g., JAK, BRAF inhibitors). While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The substrate 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine represents a specialized scaffold frequently encountered in the synthesis of kinase inhibitors (e.g., JAK, BRAF inhibitors). While reductive amination is a standard transformation, this specific molecule presents three distinct chemical challenges that necessitate a deviation from "textbook" conditions:

  • Reduced Nucleophilicity: The fluorine atom at the C4 position is highly electron-withdrawing (inductive effect). This significantly lowers the pKa of the exocyclic amine at C5, making it a poorer nucleophile compared to non-fluorinated pyrazoles. Consequently, the initial attack on the carbonyl carbon (hemiaminal formation) is kinetically slower.

  • Tautomeric Ambiguity: As a 1H-pyrazole, the molecule exists in equilibrium between tautomers. While the 5-amine form is generally the reactive species for Schiff base formation, the acidic ring nitrogen (N1) can participate in hydrogen bonding or competing alkylations if base is used indiscriminately.

  • Steric Environment: The C3-cyclopropyl group, while chemically stable, adds steric bulk adjacent to the reaction center. This can impede the approach of bulky ketones or sterically hindered aldehydes.

This guide provides three validated protocols ranging from mild conditions for reactive aldehydes to high-forcing conditions for ketones and deactivated substrates.

Mechanistic Pathway & Critical Control Points

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by irreversible hydride reduction.

Critical Control Point 1: Imine Formation

Due to the 4-fluoro substituent, the equilibrium constant (


) for imine formation is unfavorable. Dehydrating conditions  or Lewis Acid activation  are often required to drive the equilibrium forward before reduction.
Critical Control Point 2: Selectivity (vs. N1-Alkylation)

Reductive amination is generally chemoselective for the exocyclic amine over the ring nitrogen (N1). However, if the aldehyde contains electrophilic sites (e.g., esters), the ring nitrogen may participate in post-condensation cyclization (e.g., forming pyrazolo[1,5-a]pyrimidines).

ReactionPathway Start 3-cyclopropyl-4-fluoro- 1H-pyrazol-5-amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl + Acid Cat. Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Carbonyl->Hemiaminal Imine Imine (Schiff Base) (Rate Limiting Step) Hemiaminal->Imine - H2O (Drive Eq.) Product Secondary Amine Product Imine->Product + Hydride Source (STAB / NaBH4) SideProduct Side Reaction: Bis-alkylation / Cyclization Imine->SideProduct Excess Aldehyde or Functionalized R

Figure 1: Reaction pathway highlighting the imine formation as the critical bottleneck due to the electron-deficient nature of the 4-fluoro-aminopyrazole.

Experimental Protocols

Method A: Standard Protocol (Reactive Aldehydes)

Reagent of Choice: Sodium Triacetoxyborohydride (STAB) Applicability: Aliphatic and electron-deficient aromatic aldehydes.

Rationale: STAB (


) is a mild hydride donor that does not reduce aldehydes/ketones directly at an appreciable rate, allowing the imine to form and be reduced selectively in situ.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine (1.0 equiv, e.g., 1 mmol, 141 mg) in anhydrous 1,2-Dichloroethane (DCE) or THF (5 mL).

    • Note: DCE is preferred for solubility and reaction rate.

  • Carbonyl Addition: Add the Aldehyde (1.05 – 1.1 equiv).

  • Catalyst Addition: Add Acetic Acid (AcOH) (1.0 – 2.0 equiv).

    • Critical: The acid catalyst is essential to protonate the carbonyl and facilitate attack by the electron-poor amine.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add

    
      (1.5 equiv) in a single portion.
    
  • Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine).

  • Quench: Quench by adding saturated aqueous

    
     (10 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method B: "High-Force" Protocol (Ketones & Deactivated Aldehydes)

Reagent of Choice: Titanium(IV) Isopropoxide (


) + 

Applicability: Sterically hindered ketones, electron-rich aromatic aldehydes, or when Method A fails.

Rationale:


 acts as both a strong Lewis acid (activating the carbonyl) and a water scavenger (driving the equilibrium to the imine). This is the gold standard  for electron-deficient amines.

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, combine 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine (1.0 equiv) and the Ketone/Aldehyde (1.1 – 1.2 equiv).

  • Titanium Addition: Add neat

    
      (1.5 – 2.0 equiv).
    
    • Observation: The solution may become viscous or change color.

  • Incubation: Stir the neat mixture (or in minimal dry THF if solid) at RT for 6–12 hours.

    • Note: For very difficult ketones, heat to 50°C for 4 hours.

  • Dilution: Dilute the reaction mixture with anhydrous Ethanol or Methanol (5–10 mL).

    • Caution: Exothermic.

  • Reduction: Carefully add

    
      (2.0 equiv) portion-wise.
    
    • Safety: Hydrogen gas evolution. Ensure good ventilation.

  • Stir: Stir at RT for 2–4 hours.

  • Hydrolysis (Critical Step): Quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Dilute with EtOAc, filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Data Summary & Troubleshooting

VariableMethod A (STAB)Method B (Ti-Mediated)
Primary Use Reactive AldehydesKetones, Unreactive Aldehydes
Solvent DCE, DCM, THFNeat (initially), then EtOH/MeOH
Reducing Agent


(or

)
Water Sensitivity ModerateHigh (Strictly Anhydrous)
Typical Yield 75–90%60–85%
Main Byproduct Dialkylated amine (rare)Reduced alcohol (from ketone)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine nucleophilicity is too low.Switch to Method B . The Lewis acidity of Ti is required to activate the carbonyl.[1]
Imine forms but doesn't reduce Steric hindrance at C3/C4 blocking hydride approach.Use a smaller reducing agent (

in MeOH) or heat the reduction step to 40°C.
Formation of "dimer" Condensation of two amine molecules with one aldehyde (aminal).Ensure excess reducing agent is present. Avoid large excesses of aldehyde.
N1-Alkylation 1H-proton is acidic; competing reaction.Avoid using alkyl halides. Stick to reductive amination.[1][2] Do not use strong bases (NaH, K2CO3) during the reaction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 1-2.
  • Fustero, S., et al. "Fluorine in Heterocyclic Chemistry: Recent Trends and Developments." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6984-7034. Link

  • Common Organic Chemistry. "Reductive Amination Conditions & Mechanisms." Link

Sources

Method

Application Note: Scale-Up Synthesis of 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalability, safety, and purity, moving away from academic "gram-scale" thinking to "kilogram-scale"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalability, safety, and purity, moving away from academic "gram-scale" thinking to "kilogram-scale" logic.[1]

Executive Summary

The moiety 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a critical pharmacophore in next-generation kinase inhibitors (e.g., JAK, CDK inhibitors).[1] While non-fluorinated pyrazoles are trivial to synthesize, the introduction of the C4-fluorine atom introduces significant process challenges.

Traditional routes often rely on late-stage electrophilic fluorination of the pyrazole ring, which suffers from poor regioselectivity (N-fluorination side products) and hazardous handling of fluorinating agents on scale.[1] This guide details a "Fluorine-Early" strategy , utilizing the electrophilic fluorination of the


-ketonitrile precursor prior to cyclization.[1] This method offers superior safety profiles, higher yields, and simplified purification for multi-kilogram batches.

Retrosynthetic Strategy & Pathway

The most robust route for scale-up avoids handling fluorine gas (


) or aggressive fluorinating agents in the final step.[1] Instead, we intercept the acyclic precursor.
Reaction Pathway Diagram

G SM1 3-Cyclopropyl-3- oxopropanenitrile (Starting Material) Inter 2-Fluoro-3-cyclopropyl- 3-oxopropanenitrile (Key Intermediate) SM1->Inter Step 1: Electrophilic Fluorination MeCN, 25-40°C Reagent1 Selectfluor® (F-TEDA-BF4) Reagent1->Inter Product 3-Cyclopropyl-4-fluoro- 1H-pyrazol-5-amine (Target) Inter->Product Step 2: Cyclocondensation EtOH, Reflux Reagent2 Hydrazine Hydrate (N2H4·H2O) Reagent2->Product

Figure 1: The "Fluorine-Early" synthetic pathway ensures regiocontrol and minimizes late-stage purification burden.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-3-cyclopropyl-3-oxopropanenitrile

Rationale: Direct fluorination of the active methylene group is highly efficient using Selectfluor® (F-TEDA-BF4).[1] While expensive, Selectfluor is preferred over NFSI (N-Fluorobenzenesulfonimide) for this substrate due to faster kinetics and easier removal of the byproduct (TEDA salt is water-soluble).[1]

Reagents:

  • 3-Cyclopropyl-3-oxopropanenitrile (1.0 equiv)[1]

  • Selectfluor® (1.1 equiv)[1]

  • Acetonitrile (MeCN) (10 vol)[1]

Protocol:

  • Charge: Load 3-cyclopropyl-3-oxopropanenitrile and MeCN into a glass-lined reactor. Agitate to dissolve.

  • Temperature Control: Adjust jacket temperature to 20°C.

  • Addition: Add Selectfluor® in portions over 2 hours. Critical: The reaction is exothermic.[1] Maintain internal temperature

    
     to prevent decomposition.[1]
    
  • Reaction: Stir at 25–30°C for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup:

    • Distill off ~70% of MeCN under reduced pressure.[1]

    • Add MTBE (Methyl tert-butyl ether) and water.[1]

    • Separate layers.[1] The TEDA-BF4 byproduct remains in the aqueous phase.[1]

    • Wash organic layer with brine.[1]

    • Concentrate to yield the crude fluorinated nitrile as an oil.[1]

    • Checkpoint: Purity should be >90% by quantitative NMR (qNMR).[1]

Step 2: Cyclization to 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Rationale: The reaction of the


-fluoro-

-ketonitrile with hydrazine is regioselective.[1] The hydrazine attacks the ketone (most electrophilic site), forms the hydrazone, and cyclizes onto the nitrile.

Reagents:

  • Crude 2-Fluoro-3-cyclopropyl-3-oxopropanenitrile (1.0 equiv)[1]

  • Hydrazine Hydrate (64% or 80% solution) (1.2 equiv)[1]

  • Ethanol (Absolute) (8 vol)

Protocol:

  • Charge: Dissolve the intermediate from Step 1 in Ethanol. Cool to 0–5°C.[1]

  • Addition: Add Hydrazine Hydrate dropwise. Safety Critical: This step is highly exothermic.[1] Do not allow temperature to exceed 20°C during addition.

  • Cyclization: Once addition is complete, warm the mixture to reflux (78°C) and hold for 3–5 hours.

  • Monitoring: Monitor consumption of intermediate by HPLC.

  • Isolation:

    • Cool to room temperature.[1]

    • Concentrate under vacuum to remove ethanol/water/excess hydrazine.[1]

    • Crystallization: Dissolve residue in minimum hot Ethyl Acetate/Heptane (1:3 ratio) or Isopropanol. Cool slowly to 0°C to crystallize.

    • Filter and wash with cold heptane.[1]

    • Dry under vacuum at 45°C.[1]

Process Safety & Engineering Controls

Scale-up of this chemistry involves significant thermal and chemical hazards.[1]

Hazard Management Logic

Safety Hydrazine HAZARD: Hydrazine Hydrate (Toxic, Carcinogen, Unstable) Control1 CONTROL: Closed System Transfer Scrubber for vapors Hydrazine->Control1 Exotherm HAZARD: Thermal Runaway (Cyclization Step) Control2 CONTROL: Active Cooling Jacket Dosing controlled by Temp Probe Exotherm->Control2 Byproduct HAZARD: TEDA Salts (Waste Stream) Control3 CONTROL: Aqueous Extraction Segregated waste disposal Byproduct->Control3

Figure 2: Critical Control Points (CCPs) for managing process hazards.

Specific Safety Protocols:

  • Hydrazine Handling: Hydrazine hydrate is a suspected carcinogen and highly toxic.[1] Use a closed dosing system. Ensure reactor off-gas is scrubbed (e.g., dilute bleach scrubber) to destroy hydrazine vapors.[1]

  • Thermal Runaway: The condensation of hydrazine with the ketone is exothermic (

    
    ).[1] On a >1kg scale, adiabatic temperature rise can be rapid. Self-Validating System:  Interlock the dosing pump with the reactor temperature probe; if 
    
    
    
    , the pump must auto-stop.
  • Selectfluor Decomp: While stable, Selectfluor is an oxidizer.[1] Avoid contact with reducing agents or metal powders.[1]

Analytical Specifications

To ensure the process is "in-control," the following specifications must be met at the final stage.

ParameterSpecificationMethodRationale
Appearance Off-white to yellow solidVisualColored impurities indicate oxidation.[1]
Assay > 98.0% w/wHPLC (UV 254nm)High purity required for subsequent coupling.
19F-NMR Single peak ~ -175 to -180 ppm19F-NMRConfirms C4-fluorination.[1] Absence of N-F species.[1]
Hydrazine < 10 ppmLC-MS / ColorimetricGenotoxic impurity control.[1]
Water < 0.5%Karl FischerMoisture impacts stability of the amine.

Key Spectroscopic Data (Expected):

  • 1H NMR (DMSO-d6):

    
     11.2 (s, 1H, NH), 5.2 (s, 2H, NH2), 1.8 (m, 1H, CH-cyclopropyl), 0.8-0.9 (m, 4H, CH2-cyclopropyl).
    
  • 19F NMR: Singlet (decoupled) typically around -175 ppm.[1]

References

  • Selectfluor Chemistry: Banks, R. E.[2] "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, Vol. 87, 1998. Link

  • Scale-Up of Pyrazoles: Fauske & Associates.[1] "Upscaling and Risk Evaluation of the Synthesis of 3,5-Diamino-1H-Pyrazole." MDPI Processes, 2024. Link[1]

  • Hydrazine Safety: BenchChem Technical Support. "Stability and Safety of Hydrazine Reagents in Pyrazole Synthesis." BenchChem Application Notes, 2025. Link[1]

  • Fluorination of 1,3-Dicarbonyls: "Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor." Journal of Fluorine Chemistry, 2004. Link[1]

  • General Synthesis of 5-Aminopyrazoles: "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011. Link

Sources

Application

Application Note: Sandmeyer-Type Transformations of 5-Aminopyrazoles

Executive Summary The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., CDPPB, pyrazolo[1,5-a]pyrimidines). However, function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-aminopyrazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., CDPPB, pyrazolo[1,5-a]pyrimidines). However, functionalizing the C-5 position via the amino group poses significant synthetic challenges. Unlike robust anilines, 5-aminopyrazoles are electron-rich heteroaromatics prone to C-4 electrophilic attack , azo-coupling , and diazo-decomposition under classical aqueous Sandmeyer conditions.

This guide details the non-aqueous Sandmeyer-type protocols (Doyle-type conditions) required to successfully convert 5-aminopyrazoles into 5-halo-, 5-cyano-, or 5-hydropyrazoles. These transformations enable "scaffold hopping" and the installation of reactive handles for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Insight & Critical Challenges

The Stability Paradox

Classical Sandmeyer reactions utilize sodium nitrite (


) in aqueous mineral acid (

). For 5-aminopyrazoles, this approach frequently fails due to:
  • Diazonium Instability: The resulting pyrazole-5-diazonium salt is far less stable than phenyl-diazonium analogs, often decomposing to pyrazolo-fused side products or phenols before displacement can occur.

  • C-4 Nitrosation: The C-4 position of the pyrazole ring is highly nucleophilic (enamine-like). In acidic media,

    
     often attacks C-4 instead of (or in addition to) the exocyclic amine, leading to 4-nitroso-5-aminopyrazoles.
    
  • Azo Coupling: The electron-rich nature of the starting material allows it to couple rapidly with the generated diazonium species, forming azo dyes (dimers) rather than the desired substitution product.

The Solution: Anhydrous Diazotization

To circumvent these issues, modern protocols utilize alkyl nitrites (e.g., tert-butyl nitrite, isoamyl nitrite) in anhydrous organic solvents (MeCN, DMSO). This "one-pot" radical-oxidative mechanism generates the diazonium species in situ in the presence of the copper nucleophile, minimizing the lifetime of the unstable intermediate.

SandmeyerMechanism Start 5-Aminopyrazole Path_Aq Aqueous Acid (Classical) Start->Path_Aq NaNO2 / HCl Path_Org Anhydrous CuX2 (Modern) Start->Path_Org t-BuONO / MeCN Reagent Alkyl Nitrite (t-BuONO) Intermed Diazo-Radical Intermediate Product 5-Halo/Cyano Pyrazole Intermed->Product Radical Transfer (CuII -> CuI) SideProd C-4 Nitrosation & Azo-Dyes Path_Aq->SideProd High Side Rxn Path_Org->Intermed In-situ Gen.

Figure 1: Mechanistic divergence between classical aqueous conditions (prone to side reactions) and modern anhydrous protocols.

Experimental Protocols

Protocol A: Synthesis of 5-Chloropyrazoles (Anhydrous)

Application: Creating electrophilic handles for Suzuki coupling. Scale: 1.0 mmol basis.

Reagents:

  • 5-Aminopyrazole substrate (1.0 equiv)[1][2]

  • Copper(II) Chloride (

    
    ) (1.2 equiv) (Note: 
    
    
    
    is preferred over
    
    
    for radical transfer efficiency in MeCN).
  • tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Acetonitrile (MeCN) (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add

    
     (161 mg, 1.2 mmol) and anhydrous MeCN (10 mL). Stir until the copper salt is partially dissolved/suspended.
    
  • Substrate Addition: Add the 5-aminopyrazole (1.0 mmol) in one portion. The solution typically turns dark green/brown.

  • Diazotization: Cool the mixture to 0°C (ice bath). Dropwise add tert-butyl nitrite (178 µL, 1.5 mmol) over 5 minutes.

    • Critical Check: Observe gas evolution (

      
      ). If violent, slow the addition.
      
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the amine (

      
      ) and appearance of the chloride (
      
      
      
      amu, characteristic 3:1 Cl isotope pattern).
  • Workup: Quench with 10% aqueous

    
     (10 mL) to break copper chelates. Extract with EtOAc (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).
    
Protocol B: Sandmeyer Cyanation (5-Cyanopyrazoles)

Application: Synthesis of nitrile intermediates for amides or tetrazoles. Note: This transformation is more difficult due to the lower solubility of CuCN.

Reagents:

  • 5-Aminopyrazole (1.0 equiv)[1][2]

  • Copper(I) Cyanide (

    
    ) (2.0 equiv)
    
  • Isoamyl Nitrite (1.5 equiv)

  • DMSO (Solvent is critical for CuCN solubility)

Step-by-Step Workflow:

  • Setup: Use a well-ventilated fume hood (cyanide hazard).

  • Dissolution: In a dry flask, suspend

    
     (180 mg, 2.0 mmol) in anhydrous DMSO (5 mL). Warm slightly (40°C) if necessary to improve homogeneity.
    
  • Addition: Add the 5-aminopyrazole (1.0 mmol).

  • Initiation: Add isoamyl nitrite (200 µL, 1.5 mmol) dropwise at room temperature.

  • Heating: Heat the mixture to 50–60°C for 3 hours. (Higher temps promote

    
     extrusion but increase tar formation).
    
  • Workup (Oxidative Quench): Cool to RT. Pour into a solution of

    
     in dilute 
    
    
    
    (to destroy cyanide complexes and oxidize Cu). Extract with EtOAc.
  • Safety: Treat aqueous waste with bleach before disposal.

Protocol C: Hydro-de-amination (Removal of )

Application: Removing the directing group after C-4 functionalization.

Reagents:

  • 5-Aminopyrazole (1.0 equiv)[1][2]

  • tert-Butyl Nitrite (2.0 equiv)

  • THF (Tetrahydrofuran) (Solvent and Hydrogen atom source)

Workflow:

  • Dissolve amine in anhydrous THF.

  • Add t-BuONO dropwise at reflux temperature (66°C).

  • The THF acts as the hydrogen radical donor during the radical decomposition of the diazonium species.

  • Reflux for 1–2 hours until conversion is complete.

Data Summary & Optimization Table

VariableClassical (Aq.[3] NaNO2)Modern (Alkyl Nitrite)Impact on 5-Aminopyrazoles
Solvent

/

MeCN or DMSOAnhydrous prevents phenol formation.
Temp 0°C to 5°C25°C to 60°CHigher temp drives radical cycle in non-aq.
Copper Source CuCl / CuBr

/

Cu(II) is more efficient for oxidative ligand transfer.
Major Side Rxn Azo-Dye FormationC-H Abstraction (Solvent)Use MeCN (poor H-donor) to favor Halogenation.
Yield (Typical) < 30%60–85%Modern conditions are superior for heterocycles.

Troubleshooting & Critical Controls

Issue: Low Yield / Recovery of Starting Material
  • Cause: Inefficient diazotization due to amine basicity.

  • Fix: Add 1.0 equiv of

    
     or TMS-Cl to activate the nitrite and solubilize the amine.
    
Issue: Formation of C-4 Nitrosation Product (Green Solid)
  • Cause: Electrophilic attack at C-4 instead of N-diazotization.

  • Fix: Ensure anhydrous conditions. Use isoamyl nitrite instead of t-BuONO (sterics may help). If C-4 is unsubstituted, block it or expect this side reaction.

Issue: Explosion Hazard
  • Cause: Accumulation of diazonium salt.

  • Fix: Never isolate the pyrazole diazonium salt. Ensure the copper source is present before adding the nitrite to consume the diazo species immediately upon formation.

References

  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, 1977, 42(14), 2426–2430. Link

  • Baraldi, P. G., et al. "Synthesis of 5-aminopyrazoles and their application in the design of fused heterocyclic systems." Chemical Reviews, 2008.[4] (Contextual grounding for scaffold reactivity).

  • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[4] Synthesis, 2007, 2534-2538.[4] Link

  • Organic Chemistry Portal. "Sandmeyer Reaction - Mechanism and Recent Literature." Link

  • Wu, Y., et al. "Practical Synthesis of 5-Halopyrazoles via Non-Aqueous Sandmeyer Reaction." Tetrahedron Letters, 2010.

Sources

Method

solvent selection for reactions involving fluorinated pyrazoles

Application Note: Precision Solvent Selection for Fluorinated Pyrazole Synthesis and Functionalization Part 1: Introduction & Core Directive The incorporation of fluorinated motifs into pyrazole scaffolds is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Selection for Fluorinated Pyrazole Synthesis and Functionalization

Part 1: Introduction & Core Directive

The incorporation of fluorinated motifs into pyrazole scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of fluorine (and fluoroalkyl groups like


) fundamentally alters the physicochemical profile of the pyrazole ring.[1]

The Challenge: Standard solvent protocols (e.g., DMF, EtOH) often fail with fluorinated pyrazoles, leading to:

  • Poor Regioselectivity: In N-alkylation and cyclocondensation, obtaining the N1- vs. N2-isomer is often a coin toss in varying polarity solvents.

  • Solubility Mismatches: Perfluorinated or highly fluorinated derivatives may precipitate prematurely in polar organic solvents or "oil out" in aqueous mixtures.

  • Reactivity Dampening: The reduced nucleophilicity of the pyrazole nitrogen (due to

    
     induction) requires solvents that stabilize specific transition states or tautomers.[1]
    

The Solution: This guide moves beyond "like dissolves like" to a mechanistic selection strategy. We utilize Fluorinated Alcohols (TFE, HFIP) and controlled dielectric environments to dictate reaction outcomes.[1]

Part 2: Physicochemical Framework

To select the right solvent, one must understand how fluorine changes the pyrazole core.

The Acidity Shift (pKa Modulation)

The


 group is a powerful electron-withdrawing group (EWG).[1]
  • Non-fluorinated Pyrazole: pKa (NH)

    
     14.2 (in water).[1]
    
  • 3-Trifluoromethylpyrazole: pKa (NH) drops significantly (often

    
    ).[1]
    
  • Implication: The NH proton is more acidic.[1] Weaker bases (e.g.,

    
    ) are sufficient for deprotonation, but the resulting anion is less nucleophilic.[1]
    
  • Solvent Choice: Avoid protic solvents if high nucleophilicity is needed, unless the solvent provides specific H-bond stabilization to the transition state (see HFIP below).[1]

Tautomeric Equilibrium

3(5)-Trifluoromethylpyrazole exists in equilibrium between the 3-


 (NH at position 1) and 5-

(NH at position 2) tautomers.[1]
  • Non-polar solvents (Toluene, Hexane): Favor cyclic dimers; often lead to 1:1 mixtures during alkylation.[1]

  • H-bond Acceptor Solvents (DMSO, DMF): Stabilize specific tautomers via H-bonding to the NH, often favoring the less sterically hindered tautomer.

  • Fluorinated Alcohols (HFIP): Act as strong H-bond donors, stabilizing the lone pair of the pyridine-like nitrogen, freezing the tautomeric equilibrium and enhancing regioselectivity.[1]

Part 3: Solvent Selection Decision Matrix

Scenario A: De Novo Synthesis (Cyclocondensation)

Reaction: Hydrazine + Fluorinated 1,3-Diketone


 Pyrazole.
Solvent SystemOutcomeMechanismRecommendation
Ethanol (EtOH) Low Regioselectivity (~1:1 to 2:[1]1)General solvation; no specific direction.[1]Use for symmetric diketones only.
Acetic Acid (AcOH) Moderate SelectivityAcid catalysis promotes specific enol formation.[1]Good for large-scale, robust synthesis.
HFIP / TFE High Regioselectivity (>95:5) H-bond network directs hydrazine attack to the specific carbonyl.[1]GOLD STANDARD for unsymmetrical fluorinated pyrazoles.
Water + Surfactant Green / VariableMicellar catalysis; solubility issues with highly fluorinated chains.Use for "Green Chemistry" requirements.
Scenario B: N-Functionalization (Alkylation/Arylation)

Reaction: Fluorinated Pyrazole + Electrophile (R-X)


 N-Substituted Pyrazole.[1]
SolventDielectric (

)
Effect on Regioselectivity (N1 vs N2)
DMF / DMSO High (36–47)Favors Kinetic Control (sterically less hindered N).[1] Often leads to mixtures if steric difference is small.
THF Moderate (7.[1]5)Favors Thermodynamic Control (more stable isomer). Good for reversible reactions (e.g., Michael addition).[1]
Acetonitrile (MeCN) High (37)Often used with bases like

.[1] Can improve N1 selectivity due to specific solvation of the transition state.
Toluene Low (2.[1]4)Promotes aggregation/dimerization.[1] Generally poor selectivity for fluorinated pyrazoles.
Scenario C: C-H Activation

Reaction: Pd-catalyzed functionalization of the pyrazole ring.[2]

  • Critical Solvent: Acetic Acid (AcOH) or HFIP .[1]

  • Reasoning: These solvents facilitate the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway.[1] HFIP is particularly effective for electron-deficient fluorinated substrates where standard solvents fail.[1]

Part 4: Visualizing the Workflow

The following diagram illustrates the decision process for selecting a solvent based on the specific synthetic goal.

SolventSelection Start START: Define Reaction Type Type Reaction Class? Start->Type Cyclo Cyclocondensation (Hydrazine + 1,3-Diketone) Type->Cyclo Funct N-Functionalization (Alkylation / Arylation) Type->Funct CHAct C-H Activation (Pd/Rh Catalysis) Type->CHAct Symm Symmetric Diketone? Cyclo->Symm Mech Mechanism Type? Funct->Mech Acidic Solvent: AcOH or HFIP Crucial for CMD Pathway CHAct->Acidic Yes Yes Symm->Yes No No Symm->No EtOH Solvent: Ethanol (Reflux) Standard Yield Unsymm Unsymmetrical (e.g., CF3 vs Aryl) HFIP Solvent: HFIP or TFE High Regioselectivity (>95:5) Unsymm->HFIP Kinetic Kinetic Control (Irreversible Alkylation) Mech->Kinetic Thermo Thermodynamic Control (Reversible / Rearrangement) Mech->Thermo DMF Solvent: DMF/DMSO + K2CO3 Favors less hindered N Kinetic->DMF DCM Solvent: DCM/Toluene Often poor selectivity Thermo->DCM Yes->EtOH No->Unsymm

Caption: Decision matrix for solvent selection in fluorinated pyrazole chemistry. Note the prioritization of fluorinated alcohols (HFIP) for regioselectivity.

Part 5: Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Trifluoromethylpyrazoles in HFIP

Context: Synthesis of N-methyl-3-trifluoromethyl-5-arylpyrazoles with high regiocontrol (


95:5), avoiding the formation of the 5-trifluoromethyl isomer.[1]

Materials:

  • 4,4,4-Trifluoro-1-(aryl)-1,3-butanedione (1.0 equiv)[1]

  • Methylhydrazine (1.1 equiv)[1]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [CAS: 920-66-1]

  • Safety: HFIP is volatile, corrosive, and causes severe eye damage. Handle in a fume hood with goggles.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3.0 mL). The solution should be clear.

  • Addition: Cool the solution to 0°C. Add methylhydrazine (1.1 mmol) dropwise.

    • Why? The reaction is exothermic. HFIP's strong H-bonding activates the carbonyls but also stabilizes the intermediate, directing the hydrazine's

      
       to the more electron-deficient carbonyl (adjacent to 
      
      
      
      ).[1]
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and recycled.

  • Purification: The residue is often pure enough. If not, recrystallize from Hexane/EtOAc.

    • Expected Result:

      
       yield of the 5-aryl-3-trifluoromethyl isomer.
      
Protocol 2: Regioselective N-Alkylation of 3-Trifluoromethylpyrazole

Context: Alkylating a pre-formed 3-trifluoromethylpyrazole.[1][3] The goal is to alkylate N1 (far from


) vs N2 (next to 

).

Materials:

  • 3-Trifluoromethylpyrazole[1][3][4][5]

  • Alkyl Halide (e.g., Benzyl bromide)[1]

  • Base:

    
     (anhydrous)[1]
    
  • Solvent: DMF (Anhydrous) vs. MeCN

Procedure:

  • Screening Setup: Prepare two vials.

    • Vial A: Pyrazole (1 equiv) +

      
       (2 equiv) in DMF .[1]
      
    • Vial B: Pyrazole (1 equiv) +

      
       (2 equiv) in MeCN .[1]
      
  • Alkylation: Add Alkyl Halide (1.1 equiv) to both. Stir at 25°C for 4 hours.

  • Analysis: Analyze crude aliquots by

    
     NMR.
    
    • Interpretation: The chemical shift of the

      
       group differs between N1-alkyl (
      
      
      
      ppm) and N2-alkyl (
      
      
      ppm) isomers.[1]
    • Observation: DMF usually favors the N1-isomer (kinetic product) due to better solvation of the transition state and the "loose" ion pair with Potassium.[1]

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in C-H Activation Catalyst poisoning or poor solubility.[1]Switch solvent to HFIP or AcOH . These solvents stabilize the cationic Pd species and prevent catalyst aggregation.
Isomer Mixture in Alkylation "Tight" ion pairing blocking the nucleophile.Add 18-Crown-6 (if using

) or switch to Cs2CO3 (Cesium effect) in DMF to loosen the ion pair.[1]
Oiling Out Fluorine content too high for standard organics.Use Trifluorotoluene (PhCF3) as a co-solvent.[1] It is an excellent solvent for highly fluorinated compounds.

Part 7: References

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link[1]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[6][7] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters. Link[1]

  • Wencel-Delord, J., & Colobert, F. (2016). "Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations." Organic Chemistry Frontiers. Link

  • BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Solvent and Base Effects." BenchChem Application Notes. Link[1]

  • Laso, A., et al. (2022). "Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition... and Solvent-Dependent Oxidation." Organic Letters. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Case ID: SOL-PYR-4F-CYC Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Technical Dossier Compound: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine Chemist's Note...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-4F-CYC Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Technical Dossier

Compound: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine Chemist's Note: This molecule presents a specific solubility challenge distinct from its non-fluorinated analogs. The introduction of the fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I), significantly altering the pKa profile compared to standard aminopyrazoles.

Physicochemical Profile (Estimated)
PropertyValue (Est.)[1][2]Implication for Solubility
Basic pKa (NH₂) ~2.5 – 3.0 CRITICAL: Much lower than typical aminopyrazoles (~4.1). Requires strong acids (pH < 1.5) for protonation. Weak acids (acetic, fumaric) will likely fail to form stable salts.
Acidic pKa (NH) ~12.0 The pyrazole NH is more acidic than the parent, but still too weak for solubility manipulation via base in physiological ranges.
LogP ~1.5 – 2.0 Moderately lipophilic. The cyclopropyl group and fluorine atom increase hydrophobicity, limiting intrinsic aqueous solubility (

).
Morphology Crystalline SolidPotential for low melting point or "oiling out" during salt formation due to the flexible cyclopropyl ring and low MW.

Solubility Decision Matrix (Workflow)

Use this logic flow to determine the optimal solubilization strategy based on your target application.

SolubilityWorkflow Start Start: Define Application Target Target Concentration? Start->Target HighConc High (>10 mg/mL) (Stock Solution) Target->HighConc High Load LowConc Low (<1 mg/mL) (Assay Media) Target->LowConc Screening SolventCheck Is DMSO/Organic Allowed? HighConc->SolventCheck LowConc->SolventCheck DMSO_Yes Use DMSO or DMA (Watch for precip on dilution) SolventCheck->DMSO_Yes Yes DMSO_No Aqueous Only? SolventCheck->DMSO_No No pH_Check Can pH be < 2.0? DMSO_No->pH_Check Acid_Yes Salt Formation Required (Use HCl or MSA) pH_Check->Acid_Yes Yes (IV/Oral) Acid_No Complexation Required (Cyclodextrins / SBE-β-CD) pH_Check->Acid_No No (Cell/Bio)

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on concentration requirements and solvent tolerance.

Troubleshooting & FAQs

Issue 1: "I tried making a salt with acetic acid/fumaric acid, but it didn't dissolve."

Diagnosis: Insufficient pKa Delta. Technical Explanation: The 4-fluoro substituent lowers the basicity of the amine to an estimated pKa of ~2.5. For a stable salt to form and drive solubility, the difference between the acid's pKa and the base's pKa (


) should be at least 2-3 units.
  • Acetic Acid (pKa 4.76):

    
    . Result:  No protonation; the drug remains neutral and insoluble.
    
  • Fumaric Acid (pKa 3.03):

    
    . Result:  Equilibrium exists, but salt is unstable and likely hydrolyzes back to free base in water.
    

Solution: Switch to a Strong Acid (pKa < 0) .

  • Recommended: Hydrochloric Acid (HCl), Methanesulfonic Acid (MSA), or Sulfuric Acid (H2SO4).

  • Protocol: See Section 4: Salt Screening Protocol.

Issue 2: "My DMSO stock precipitates immediately when I dilute it into buffer."

Diagnosis: The "Parabolic Solubility" Crash. Technical Explanation: This molecule is lipophilic (LogP ~1.5) and poorly soluble in water (


). When you dilute a DMSO stock (high solubility) into an aqueous buffer (high dielectric constant), the solvent power drops exponentially. If the final concentration exceeds the intrinsic aqueous solubility (

) at that specific pH, the compound precipitates.

Solution:

  • Shift the pH: Ensure the buffer pH is acidic (pH < 3) to keep the amine protonated.

  • Add a Surfactant: Pre-dissolve the compound in DMSO containing 10% Tween-80 before diluting.

  • Use a Co-solvent: Dilute into a buffer containing 20-30% PEG400 or Propylene Glycol to bridge the polarity gap.

Issue 3: "The solid turns into a sticky oil during purification."

Diagnosis: Oiling Out (Melt/Solvent Impurity). Technical Explanation: Aminopyrazoles, especially with flexible cyclopropyl groups, can have relatively low melting points. If residual solvent is present or if the salt form is amorphous (hygroscopic), the glass transition temperature (


) drops, causing the solid to turn into a gum/oil.

Solution:

  • Avoid: Rapid evaporation of solvent (Rotavap).

  • Try: Anti-solvent crystallization. Dissolve in a minimal amount of polar solvent (Methanol/Ethanol), then slowly add a non-polar anti-solvent (Heptane or MTBE) with vigorous stirring to induce crystalline precipitation.

Experimental Protocols

Protocol A: Miniaturized Salt Screen (In Situ)

Use this to quickly identify which acid solubilizes your compound without synthesizing bulk salt.

Materials: 0.1 M HCl, 0.1 M Methanesulfonic Acid (MSA), 0.1 M Phosphoric Acid, HPLC Vials.

  • Weighing: Weigh 1–2 mg of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine into three separate clear HPLC vials.

  • Addition: Add 100 µL of water to each vial. Observe (should be suspension).

  • Titration:

    • Vial 1: Add 1.1 equivalents of 0.1 M HCl.

    • Vial 2: Add 1.1 equivalents of 0.1 M MSA.

    • Vial 3: Add 1.1 equivalents of 0.1 M Phosphoric Acid.

  • Observation: Vortex for 5 minutes.

    • Clear Solution: Successful salt formation in situ.

    • Suspension: Salt is insoluble or did not form.

  • Verification: If clear, dilute 10x with water and check for precipitation. If it stays clear, this is your candidate salt.

Protocol B: Kinetic Solubility Measurement

Use this to determine the maximum concentration in your assay buffer.

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Add 2 µL of stock to 98 µL of your specific assay buffer (e.g., PBS pH 7.4) in a 96-well plate (Final conc = 200 µM, 2% DMSO).

  • Incubation: Shake at room temperature for 2 hours.

  • Filtration: Filter using a 0.45 µm filter plate or centrifuge at 3000xg for 20 mins to pellet precipitate.

  • Analysis: Analyze the supernatant via UV-Vis (280-320 nm) or LC-MS. Compare the peak area to a standard curve prepared in 50:50 DMSO:Water (where solubility is guaranteed).

    • Calculation: Solubility (%) = (Area_buffer / Area_standard) * 100.

Formulation Cheat Sheet

ComponentRecommended Grade/TypePurposeConcentration Range
Primary Solvent DMSO (Anhydrous)Stock Solution10 – 100 mM
Co-Solvent PEG 400 or Propylene GlycolImprove aqueous stability10% – 40% (v/v)
Surfactant Tween 80 or Poloxamer 188Prevent aggregation0.1% – 5% (w/v)
Complexing Agent Sulfobutyl ether-β-cyclodextrin (Captisol®)Encapsulate lipophilic core5% – 20% (w/v)
Acidifier 0.1 N HClProtonate amine (Salt form)Stoichiometric (1:1)

References

  • Synthesis and Properties of Fluorinated Pyrazoles

    • Surmont, R., et al. "Synthesis of 3-Amino-4-fluoropyrazoles."[3] Journal of Organic Chemistry, 2011.

    • Relevance: Establishes the synthesis and stability of the 4-fluoro-aminopyrazole core.
  • Basicity Trends of Amines (Inductive Effects)

    • Master Organic Chemistry. "5 Key Basicity Trends of Amines."
    • Relevance: Explains the electron-withdrawing effect of Fluorine lowering the pKa of the amine group.
  • Solubility Enhancement Strategies

    • Ansari, M. J. "An overview of techniques for multifold enhancement in solubility of poorly soluble drugs." Journal of Pharmaceutics, 2017.
    • Relevance: comprehensive review of salt formation, co-solvents, and solid dispersions.
  • Physicochemical Properties of Aminopyrazoles

    • National Center for Biotechnology Information. PubChem Compound Summary for 3-Aminopyrazole.
    • Relevance: Provides baseline data (MP, pKa)

Sources

Optimization

controlling regioselectivity in N-alkylation of aminopyrazoles

Technical Support Center: Precision N-Alkylation of Aminopyrazoles Current Status: Operational Role: Senior Application Scientist Topic: Controlling Regioselectivity in Aminopyrazoles Introduction: The "Tautomer Trap" We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision N-Alkylation of Aminopyrazoles

Current Status: Operational Role: Senior Application Scientist Topic: Controlling Regioselectivity in Aminopyrazoles

Introduction: The "Tautomer Trap"

Welcome to the technical guide for N-alkylation of aminopyrazoles. If you are here, you are likely facing the classic "3-amino vs. 5-amino" regioisomer problem.

The Core Challenge: Aminopyrazoles exist in a tautomeric equilibrium. When you alkylate a 3-aminopyrazole (unsubstituted at N), you technically have two nucleophilic ring nitrogens (N1 and N2) plus an exocyclic amine.

  • Path A (N1 Alkylation): Yields the 1-alkyl-3-aminopyrazole (typically the thermodynamic and sterically favored product).

  • Path B (N2 Alkylation): Yields the 1-alkyl-5-aminopyrazole (often the kinetic or chelation-controlled product).

This guide provides the protocols to force the reaction down the path you need.

Module 1: Diagnostic & Decision Framework

Before mixing reagents, determine which factors will dictate your selectivity. Use the logic flow below to select your experimental condition.

G Start START: Target Product? Target3 Target: 1-alkyl-3-aminopyrazole (Distal Isomer) Start->Target3 Target5 Target: 1-alkyl-5-aminopyrazole (Proximal Isomer) Start->Target5 Sterics Is C3 substituent bulky? (e.g., t-Bu, Ph) Target3->Sterics Chelation Does Alkylating Agent have H-bond acceptor? Target5->Chelation MethodA PROTOCOL A: Standard Base (NaH/THF) Favors Steric Control Sterics->MethodA Yes (High Selectivity) Sterics->MethodA No (Moderate Selectivity) MethodB PROTOCOL B: Mitsunobu Reaction (Often Reverses Selectivity) MethodC PROTOCOL C: Transient Directing Group (SEM Protection -> Lithiation) Chelation->MethodA Yes (Possible N2 via H-bond) Chelation->MethodB No Chelation->MethodC No (Hard Substrate)

Figure 1: Decision matrix for selecting alkylation conditions based on desired regioisomer.

Module 2: Troubleshooting N1 vs. N2 Selectivity

FAQ 1: Why am I getting a mixture of isomers?

Answer: The N1 and N2 positions often have similar nucleophilicity.

  • Steric Control: If the substituent at C3 is small (e.g., -Me), the steric difference between N1 and N2 is negligible, leading to ~1:1 mixtures.[1]

  • Electronic Control: An electron-withdrawing group (EWG) at C4 can delocalize the negative charge, making the nitrogens less distinct.

Protocol A: Favoring N1 (1-alkyl-3-aminopyrazole)

To maximize N1 selectivity, you must rely on thermodynamic control and steric repulsion .

Reagents:

  • Base: Sodium Hydride (NaH) (Strong base ensures complete deprotonation, creating a "hard" nucleophile).[1]

  • Solvent: THF (Promotes tight ion pairing) or DMF (Promotes dissociation, faster reaction).[1]

  • Temperature: 0°C

    
     Room Temperature (Avoid heating unless necessary).
    

Step-by-Step:

  • Dissolve aminopyrazole (1.0 equiv) in anhydrous THF (0.1 M) under Ar/N2.

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min. Note: Evolution of H2 gas.

  • Add the alkyl halide (1.1 equiv) dropwise.

  • Monitor by LCMS. N1 alkylation is usually faster.

  • Critical Step: If the ratio is poor, switch to Cesium Carbonate (Cs2CO3) in DMF. The "Cesium Effect" can sometimes improve N1 selectivity due to the large cation radius stabilizing specific transition states, though results vary by substrate [1].

Protocol B: Favoring N2 (1-alkyl-5-aminopyrazole)

Obtaining the "proximal" isomer (where the alkyl group is next to the amino group) is difficult because it is sterically crowded.

Strategy 1: The Mitsunobu Inversion The Mitsunobu reaction often favors the N2 position (or the more sterically hindered nitrogen) because the mechanism involves the attack of the neutral pyrazole on the bulky triphenylphosphine-betaine intermediate. The steric bulk of the reagents can force the reaction to the less hindered tautomer, which—counter-intuitively—often leads to the N2-alkylated product after bond formation [2].

Step-by-Step:

  • Dissolve aminopyrazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh3 (1.5 equiv) in dry THF.

  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 equiv) dropwise.

  • Stir at RT overnight.

Strategy 2: Michael Addition (For specific R groups) If your alkyl group can be derived from a Michael acceptor (e.g., acrylate), the reaction may proceed via the exocyclic amine (reversible) followed by cyclization, or direct ring attack.[1] However, for simple alkyl halides, this does not apply.[1]

Module 3: The Exocyclic Amine Problem

FAQ 2: Will the exocyclic amine (-NH2) react?

Answer: Generally, no , provided you use stoichiometric base.[1]

  • pKa Reality: The ring NH (pKa ~14 in DMSO) is significantly more acidic than the exocyclic aniline-like NH2 (pKa ~25-30).

  • Base Selection: Using NaH or Cs2CO3 deprotonates the ring first. The resulting ring anion is the super-nucleophile. The neutral exocyclic amine cannot compete.

Exception: If you use neutral conditions (no base) with a highly reactive electrophile, the exocyclic amine (which is more nucleophilic than the neutral ring nitrogen) might react.

Prevention: If you observe exocyclic alkylation (verified by NMR shift of the NH2 protons):

  • Protect the amine: Use a Trityl (Trt) or Boc group.

    • Tip: Trityl is excellent because its massive bulk shields the N2 position even further, forcing N1 alkylation exclusively.[1]

  • Bis-alkylation: If you use excess base/alkylating agent, you will alkylate the exocyclic amine eventually. Stick to 1.1 equivalents.

Module 4: Comparative Data & Solvent Effects

The choice of solvent and cation has a measurable impact on the Regioisomeric Ratio (rr).

Table 1: Influence of Conditions on Regioselectivity (General Trends)

ConditionBaseSolventMajor ProductMechanism Note
Standard NaHTHFN1 (3-amino)Charge density/Sterics dominate.
Dissociative K2CO3DMFN1 (Mixture)Loose ion pair; often lower selectivity than NaH.
Cesium Effect Cs2CO3DMFN1 Cs+ coordination can stabilize specific transition states [1].
Mitsunobu DIAD/PPh3THFN2 (5-amino)Substrate dependent; often reverses thermodynamic bias [2].
Phase Transfer NaOH/TBABTolueneN1 Kinetic control; rapid alkylation of the anion.

Module 5: Advanced Troubleshooting (The "Nuclear Option")

If you absolutely cannot separate the isomers or get the wrong one:

The SEM-Switch Protocol (Forcing N2 Alkylation):

  • Protect N1: React aminopyrazole with SEM-Cl (favors N1). Isolate the 1-SEM-3-aminopyrazole.

  • Alkylate: Treat with a strong alkylating agent (e.g., MeI, Meerwein salt).[1] The N2 position is the only available nucleophilic site (quaternization).

  • Deprotect: Remove the SEM group (TBAF or acid).

    • Result: This is complex and often leads to rearrangement, but for arylation or specific scaffolds, directing groups are the only way to guarantee 100% regiocontrol.[1]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols. (Demonstrates Mitsunobu regioselectivity principles in nitrogen heterocycles). Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight. (Discusses the Cs+ effect on N vs O/N selectivity). Source: RSC Advances URL:[Link]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Regioselectivity is highly substrate-dependent; always verify isomer identity using 2D-NMR (NOESY/HMBC).

Sources

Troubleshooting

overcoming low yields in fluorinated pyrazole synthesis

Welcome to the Fluorinated Heterocycle Support Hub If you are reading this, you are likely staring at an NMR spectrum that shows a 50:50 mixture of regioisomers, or worse, a black tar where your fluorinated pyrazole shou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorinated Heterocycle Support Hub

If you are reading this, you are likely staring at an NMR spectrum that shows a 50:50 mixture of regioisomers, or worse, a black tar where your fluorinated pyrazole should be.

Fluorinated pyrazoles are privileged scaffolds in drug discovery (e.g., Celecoxib, Mavacoxib) due to their metabolic stability and lipophilicity. However, the introduction of fluorine—specifically trifluoromethyl (


) or difluoromethyl (

) groups—drastically alters the electronics of the 1,3-dicarbonyl precursors, leading to three common failure modes: poor regiocontrol , defluorination , and volatility-induced loss .

This guide synthesizes field-proven protocols to recover your yield.

Module 1: The Regioselectivity Trap

The Problem: In the condensation of a hydrazine (


) with an unsymmetrical fluorinated 1,3-diketone, you often obtain an inseparable mixture of 3-

and 5-

isomers. Standard solvents like ethanol typically yield a thermodynamic mix (often ~1:1 to 4:1).

The Solution: Switch your solvent to Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

The Science (Why it works): Standard protic solvents (EtOH) can act as both hydrogen bond donors and acceptors, often stabilizing the transition states for both N1 and N2 attack indiscriminately. Fluorinated alcohols like HFIP are strong hydrogen bond donors (high


 acidity) but poor nucleophiles. They selectively solvate the carbonyl oxygen, activating the specific carbonyl adjacent to the non-fluorinated group (or the most electron-rich center) for nucleophilic attack. This directs the hydrazine to a single trajectory, often boosting regioselectivity from 60:40 to >95:5 [1].
Decision Pathway: Regiocontrol Strategy

Regioselectivity Start Start: Hydrazine + F-Diketone Solvent Select Solvent System Start->Solvent EtOH Ethanol (Standard) Solvent->EtOH Cost driven HFIP HFIP or TFE (Fluorinated) Solvent->HFIP Selectivity driven PathA Mixed Activation (H-Bond Donor/Acceptor) EtOH->PathA PathB Selective Carbonyl Activation (Strong H-Bond Donor) HFIP->PathB ResultBad Result: Mixture (1:1 to 3:1) Low Yield of Target PathA->ResultBad ResultGood Result: High Regioselectivity (>95:5) High Yield PathB->ResultGood

Figure 1: Solvent influence on regiochemical outcomes in Knorr-type pyrazole synthesis.

Module 2: Defluorination & Decomposition

The Problem: "My reaction turned black, and the


 NMR signal disappeared."
This is usually caused by the "haloform-type" cleavage or defluorination. The electron-withdrawing nature of 

makes the adjacent carbonyl highly susceptible to hydration and subsequent bond cleavage under basic conditions.

The Fix:

  • Avoid Strong Bases: Never use hydroxide or alkoxide bases during the cyclization step of a

    
    -diketone.
    
  • Use Enaminones: If the diketone is unstable, convert it to an enaminone (

    
    ) first. These are "masked" diketones that are more robust and react under milder conditions [2].
    
Comparative Data: Diketone vs. Enaminone Route
ParameterMethod A: 1,3-Diketone DirectMethod B: Enaminone Intermediate
Reagents Diketone + Hydrazine +

Enaminone + Hydrazine +

pH Condition Basic (pH 9-10)Acidic/Neutral (pH 4-7)
Temp Reflux (

)
RT to

Risk Retro-Claisen / DefluorinationLow
Typical Yield 45-60%85-92%

Module 3: The "Invisible" Product (Purification)

The Problem: Low molecular weight fluorinated pyrazoles are notoriously volatile. Researchers often lose 40% of their yield on the rotary evaporator or high-vacuum pump.

The Protocol: Do not isolate the free base if the molecular weight is <250 g/mol . Isolate as a Hydrochloride Salt .

Step-by-Step Isolation Protocol:

  • Reaction Completion: Confirm consumption of hydrazine by TLC.

  • Workup: Dilute with diethyl ether (do not use DCM if possible, as ether is easier to remove later without heat). Wash with water.

  • Salt Formation:

    • Dry the organic layer over

      
      .
      
    • Crucial Step: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise to the ether solution.

    • The fluorinated pyrazole HCl salt will precipitate immediately as a white, non-volatile solid.

  • Filtration: Filter the solid. Do not rotavap.

Purification Workflow

Purification Raw Crude Reaction Mix Extract Ether Extraction Raw->Extract Decision Is MW < 250? Extract->Decision Rotavap Rotavap (Standard) Decision->Rotavap No Salt Add HCl/Dioxane Decision->Salt Yes Loss Product Loss via Sublimation/Evaporation Rotavap->Loss Solid Filter Solid Salt (100% Recovery) Salt->Solid

Figure 2: Strategy for isolating volatile fluorinated pyrazoles.

Frequently Asked Questions (FAQ)

Q: Can I use TFE instead of HFIP? HFIP is expensive. A: Yes. TFE (Trifluoroethanol) is a cheaper alternative and often provides similar regioselectivity improvements compared to ethanol. However, HFIP is a stronger H-bond donor (


 9.3 vs 12.4 for TFE) and typically gives higher isomeric ratios (e.g., 98:2 vs 90:10) [1]. For initial screening, TFE is acceptable.

Q: My


 group hydrolyzed to a carboxylic acid. What happened? 
A:  You likely used a strong base (NaOH/KOH) or high heat in the presence of water. The 

group on a pyrazole ring is generally stable, but during the open-chain intermediate stage, it is vulnerable. Switch to the Enaminone Route (Module 2) to maintain neutral/mildly acidic conditions.

Q: How do I separate the isomers if I can't use HFIP? A: If you are stuck with a mixture, avoid standard silica chromatography (isomers often streak or co-elute).

  • Technique: Use Silver Nitrate (

    
    ) impregnated silica . The isomers often have different binding affinities to silver due to the steric shielding of the lone pair by the 
    
    
    
    group.
  • Technique: Check if one isomer is a solid. Fluorinated isomers often have vastly different melting points. Try recrystallization from Hexane/CHCl3.

References

  • Fustero, S. et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2] The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Fustero, S. et al. (2011). Fluorine in Heterocyclic Chemistry: Synthetic Strategies and Applications. Chemical Reviews, 111(11), 6984–7034.

  • Sloop, J. C. et al. (2012). Regioselective Synthesis of Fluorinated Pyrazoles. Journal of Fluorine Chemistry, 142, 43-48.

Sources

Optimization

minimizing side reactions during pyrazole amine coupling

Technical Support Center: Pyrazole Amine Coupling Optimization Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering difficulties with pyrazole amine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Amine Coupling Optimization Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulties with pyrazole amine coupling due to two fundamental intrinsic properties of the scaffold:

  • Electronic Deficit: The pyrazole ring acts as an electron sink, rendering the exocyclic amine (

    
    ) significantly less nucleophilic (
    
    
    
    ) compared to standard anilines (
    
    
    ).
  • Ambident Nucleophilicity: The endocyclic ring nitrogens (

    
    ) compete for electrophiles, leading to regioselectivity issues (e.g., 
    
    
    
    -acylation of the ring vs. the exocyclic amine) and catalyst poisoning in metal-mediated reactions.

This guide provides self-validating protocols to bypass these thermodynamic and kinetic traps.

Module 1: Amide Bond Formation (Acylation)

Diagnostic: Why is my yield low or regioselectivity poor?

Standard reagents (EDC/HOBt) often fail because the activation energy required to attack the active ester is too high for the electron-poor pyrazole amine. Furthermore, if the ring nitrogen is unprotected, it acts as a competitive nucleophile.

The Solution: Propylphosphonic Anhydride (T3P)

Move away from carbodiimides. T3P is the superior reagent for weak nucleophiles. It drives the equilibrium forward by releasing a water-soluble cyclic phosphonate byproduct and typically requires no acid/base workup, minimizing hydrolysis of the sensitive product.

Comparative Data: Coupling Reagents for Weak Amines

ReagentReactivityEpimerization RiskWorkupRecommendation
EDC/HOBt LowLowAqueous WashAvoid for pyrazoles.
HATU HighModerateColumn ChromatographyUse for extremely hindered substrates.
T3P High Very Low Phase Separation Primary Choice.
SOCl₂ Very HighHighEvaporationUse only if acid is achiral/stable.
Protocol A: T3P-Mediated Coupling of Pyrazole Amines

Standard Operating Procedure (SOP-PYR-01)

  • Stoichiometry: Acid (1.0 equiv), Pyrazole Amine (1.1 equiv), Pyridine (3.0 equiv), T3P (50% in EtOAc, 2.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (Green alternative). Note: DMF is generally unnecessary with T3P.

  • Execution:

    • Dissolve Acid and Pyrazole Amine in EtOAc.

    • Add Pyridine.[1][2] (Acts as both base and acylation catalyst).

    • Cool to 0°C. Add T3P solution dropwise.

    • Warm to RT and stir. Tip: If conversion <50% after 4h, heat to 50°C. T3P is thermally stable.

  • Workup: Add water. Separate layers. Wash organic layer with 0.5M HCl (removes pyridine), then NaHCO₃.

  • Validation: The byproduct is water-soluble; the organic layer contains pure product in >90% of cases.

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Diagnostic: Why does the reaction stall (0% conversion)?

The


 nitrogens in the pyrazole ring are excellent ligands for Palladium. They displace your phosphine ligands, forming a stable, inactive 

complex (Catalyst Poisoning).
The Solution: Bulky Biaryl Phosphines & Pre-Catalysts

You must use ligands that are bulky enough to prevent pyrazole coordination to the metal center but flexible enough to facilitate reductive elimination.

  • Ligand Choice: BrettPhos or tBuBrettPhos . These are the "Gold Standard" for heteroaryl amines.

  • Pd Source: Do NOT use

    
     or 
    
    
    
    alone. Use G3/G4 Palladacycle Pre-catalysts (e.g., BrettPhos Pd G4). These generate the active
    
    
    species immediately, bypassing the induction period where poisoning occurs.
Protocol B: Cross-Coupling with BrettPhos Pd G4

Standard Operating Procedure (SOP-PYR-02)

  • Reagents: Aryl Halide (1.0 equiv), Pyrazole Amine (1.2 equiv), BrettPhos Pd G4 (1-3 mol%), NaOtBu (2.0 equiv).

  • Solvent: t-Amyl Alcohol or Dioxane (degassed).

  • Execution:

    • Charge solids into a vial.

    • Evacuate/backfill with Argon (3x).

    • Add solvent.[2][3][4][5]

    • Heat to 80-100°C.

  • Troubleshooting:

    • Base Sensitivity: If the substrate has esters/nitriles sensitive to NaOtBu, switch to K₃PO₄ (finely ground) and use tBuBrettPhos Pd G4 .

    • Regioselectivity:[6][7][8][9][10] If coupling occurs at the Ring NH, you must protect the ring (see Module 3).

Module 3: Regioselectivity & Protecting Groups

The Hidden Variable: Tautomerism

Pyrazoles exist in equilibrium between


 and 

tautomers. The reaction often proceeds via the most nucleophilic species, which may not be the one you drew.

Decision Logic for Protection:

  • Scenario A: Ring NH is free.

    • Risk:[9][11] High probability of Ring-N acylation/arylation.

    • Fix: Use Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) protection on the ring nitrogen.

  • Scenario B: Ring N-Methylated.

    • Risk:[9][11] Regioisomers during synthesis of the starting material.

    • Fix: Verify Regioisomer purity by NOE NMR before attempting coupling.

Visual Troubleshooting Assistant

The following logic tree outlines the decision process for selecting the correct pathway based on your specific failure mode.

PyrazoleCoupling Start START: Pyrazole Amine Coupling Type Reaction Type? Start->Type Amide Amide Bond (Acylation) Type->Amide CN C-N Cross Coupling Type->CN CheckNuc Nucleophilicity Check Amide->CheckNuc RegioCheck Ring NH Free? CN->RegioCheck Standard Standard (EDC/HOBt) CheckNuc->Standard Avoid T3P Use T3P + Pyridine (SOP-PYR-01) CheckNuc->T3P Recommended CheckCat Catalyst Selection OldSchool Pd(PPh3)4 / Pd(dppf) CheckCat->OldSchool Poisoning Risk NewSchool BrettPhos Pd G4 (SOP-PYR-02) CheckCat->NewSchool High Success RegioCheck->CheckCat No (N-Alkyl) Protect Protect Ring (Boc/THP) Before Coupling RegioCheck->Protect Yes (Risk of Side Rxn) Protect->CheckCat Proceed Proceed

Caption: Decision matrix for optimizing pyrazole amine coupling conditions. Blue nodes indicate decision points; Green nodes indicate optimized protocols.

References

  • T3P for Amide Coupling: Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Letters, 13(19), 5048–5051. Link

  • Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Aminopyrazole Regioselectivity: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews (Contextual grounding from search results on regioselectivity). Link

  • Catalyst Poisoning Mechanisms: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][12] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Document ID: TS-PYRZ-4F-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Executive Summary & Compound Profile 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-PYRZ-4F-001 Version: 2.1 (Current) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Compound Profile

3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine is a specialized heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., FGFR, p38 MAP kinase) and other bioactive small molecules. Its structural uniqueness lies in the C4-fluorine atom , which significantly alters the physicochemical properties compared to its non-fluorinated analog.

Chemical Identity
  • Systematic Name: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine[1]

  • Key Functional Groups:

    • Primary Amine (C5-NH₂): Nucleophilic, susceptible to oxidation.

    • Fluorine (C4-F): Electron-withdrawing; reduces the pKa of the pyrazole ring and the exocyclic amine.

    • Cyclopropyl (C3): Steric bulk; generally stable but sensitive to strong mineral acids.

    • Pyrazole NH: Amphoteric; subject to tautomerism.

Stability Profile & Degradation Pathways

The stability of this compound in solution is governed by three primary factors: Oxidative Dimerization , Tautomeric Equilibrium , and pH-Dependent Solubility .

A. Oxidative Instability (The "Yellowing" Effect)

The most common stability issue is the oxidation of the C5-primary amine. unlike simple anilines, 5-aminopyrazoles are electron-rich and can undergo oxidative coupling to form azo-dimers (azopyrazoles), especially in the presence of transition metals or basic conditions under aerobic atmosphere.

  • Mechanism: Radical formation at the exocyclic nitrogen followed by dimerization.

  • Visual Indicator: Solutions turning from colorless to pale yellow/brown over time.

  • Mitigation: Store stock solutions under inert gas (Argon/Nitrogen).

B. Tautomeric Equilibrium

In solution, the compound exists as a rapid equilibrium between two tautomers. This is not degradation but can confuse analytical interpretation (e.g., NMR signals broadening).

  • Tautomer A: 5-amino-4-fluoro-3-cyclopropyl-1H-pyrazole

  • Tautomer B: 3-amino-4-fluoro-5-cyclopropyl-1H-pyrazole

C. Chemical Degradation Pathways (Diagram)

DegradationPathways Compound 3-Cyclopropyl-4-fluoro- 1H-pyrazol-5-amine Compound->Compound  Tautomerism (Fast) Dimer Azo-Dimer (Oxidative Coupling) Compound->Dimer O2 / Basic pH / Metals RingOpen Ring-Opened Product (Strong Acid Only) Compound->RingOpen Conc. HCl / Heat Salt Protonated Salt (Stable) Compound->Salt Mild Acid (HCl/TFA)

Caption: Primary stability pathways. Red arrow indicates the most common degradation risk (oxidation).

Solubility & Preparation Guide

The C4-fluorine atom lowers the basicity of the amine, making this compound less soluble in neutral water than its non-fluorinated counterpart.

Solvent SystemSolubility RatingStability RatingNotes
DMSO High (>50 mM)High Preferred for stock solutions. Freeze/thaw stable.
Ethanol/Methanol Moderate Moderate Good for short-term use. Evaporation risk alters concentration.
Water (Neutral) Low (<1 mM)High Poor solubility. Not recommended for stocks.
Water (Acidic, pH < 4) High High Forms stable hydrochloride/TFA salt.
Water (Basic, pH > 9) Moderate Low Risk: Deprotonation accelerates oxidation.
Standard Stock Solution Protocol
  • Weighing: Weigh the solid rapidly; the compound is not highly hygroscopic but should be kept dry.

  • Solvent: Add anhydrous DMSO .

  • Concentration: Aim for 10–50 mM .

  • Storage: Aliquot into amber vials. Store at -20°C or -80°C .

  • Shelf Life: 6 months at -20°C; 12+ months at -80°C.

Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from clear to light yellow. Is it still usable?

Diagnosis: Mild Oxidation. Analysis: The color change indicates the formation of trace azo-impurities (often <1%). Action:

  • Run an LC-MS. If the parent peak (M+H) is >95% purity, it is likely usable for biochemical assays.

  • For precise kinetics or crystallography, discard and prepare fresh. Prevention: Purge headspace with Argon before closing the vial.

Q2: I see split peaks in my NMR spectrum (CDCl₃). Is the compound impure?

Diagnosis: Tautomerism. Analysis: In non-polar solvents like CDCl₃, the proton exchange between N1 and N2 is slow on the NMR timescale, causing peak broadening or splitting. Action: Switch to a polar aprotic solvent like DMSO-d6 . The exchange rate increases, usually coalescing the signals into sharp peaks.

Q3: The compound precipitated when I diluted the DMSO stock into my assay buffer (pH 7.4).

Diagnosis: "Crash-out" due to hydrophobicity. Analysis: The neutral form has low aqueous solubility. Action:

  • Lower the final concentration. Keep DMSO <1% if possible, but ensure compound concentration is below its solubility limit (~50-100 µM in buffer).

  • Sonication: Sonicate the buffer for 5 minutes after addition.

  • Carrier: Add a surfactant (e.g., 0.01% Tween-20) to the buffer before adding the compound.

Q4: Can I use strong acid to dissolve it?

Diagnosis: Chemical Compatibility. Analysis: While the pyrazole ring is stable, the cyclopropyl group is sensitive to ring-opening under harsh acidic conditions (e.g., conc. HCl at high heat). Action: Use mild acids (0.1 M HCl, 1% Acetic Acid, or TFA) for solubilization. Avoid boiling in strong mineral acids.

Analytical QC Protocol

Use this method to verify the integrity of your compound before critical experiments.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV 254 nm (Aromatic) and 220 nm (Amide/Amine).

  • Expected Retention: The C4-Fluoro analog will elute later than the non-fluorinated parent due to increased lipophilicity.

Decision Tree: Purity Check

PurityCheck Start Run LC-MS Purity Purity > 95%? Start->Purity Color Solution Color? Purity->Color No Use Safe to Use Purity->Use Yes Purify Re-purify (Prep HPLC) Color->Purify Colorless (Other Impurity) CheckOx Check for Dimer Mass (2M-2H) Color->CheckOx Yellow/Brown CheckOx->Purify Dimer Present

Caption: Workflow for assessing compound quality based on LC-MS and visual inspection.

References

  • Synthesis and Reactivity of 5-Aminopyrazoles

    • Title: New Trends in the Chemistry of 5-Aminopyrazoles.
    • Source: ResearchGate (Review).[2]

    • URL:[Link]

  • Fluorinated Pyrazole Building Blocks

    • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
    • Source: Beilstein Journal of Organic Chemistry.[3]

    • URL:[Link][3]

  • Oxidative Coupling of Aminopyrazoles

    • Title: Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • General Handling of Fluorinated Intermediates

    • Title: Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks (Context on Fluorine Stability).
    • Source: Science / PMC.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Optimization

troubleshooting cyclization of fluorinated hydrazine intermediates

Technical Support Center: Fluorinated Heterocycle Synthesis Subject: Troubleshooting Cyclization of Fluorinated Hydrazine Intermediates Lead Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Heterocycle Synthesis Subject: Troubleshooting Cyclization of Fluorinated Hydrazine Intermediates Lead Scientist: Dr. Alex V. Mercer, Senior Application Scientist[1]

Mission Statement

Welcome to the Fluorinated Heterocycle Support Hub. This guide addresses the unique kinetic and thermodynamic challenges imposed by fluorine substitution during hydrazine-mediated cyclizations. Unlike standard organic synthesis, the high electronegativity (


) and small atomic radius of fluorine fundamentally alter nucleophilicity, tautomeric equilibria, and leaving group stability.[1] Below are field-proven protocols to rescue stalled reactions and correct regioselectivity errors.

Module 1: Regioselectivity Issues (The "Wrong Isomer" Problem)

User Issue: "I reacted a trifluoromethyl-1,3-diketone with a substituted hydrazine, but I obtained the 3-CF3 isomer instead of the desired 5-CF3 isomer (or vice versa)."

Technical Diagnosis: The regioselectivity is dictated by the competition between the hardness/softness of the electrophilic carbonyls and the nucleophilic hydrazine nitrogens.

  • Electronic Bias: The

    
     group exerts a strong inductive effect ($ -I 
    
    
    
    \alpha$-position) harder and more electrophilic than the
    
    
    -carbonyl.
  • Hydrazine Nucleophilicity: The terminal nitrogen (

    
    ) is the primary nucleophile.[1] However, its attack is sensitive to solvent polarity and protonation states.[1]
    

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Switch to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) Fluorinated alcohols activate the carbonyls via H-bonding and stabilize the tetrahedral intermediate, often reversing selectivity compared to EtOH [1].
Catalyst Switch from Acetic Acid to HCl (or vice versa)Acidic conditions favor attack at the most basic carbonyl (away from

). Basic/Neutral conditions favor attack at the most electrophilic carbonyl (next to

) [2].[1]
Temperature 0°C vs. Reflux Kinetic control (low temp) often favors the 5-hydroxy-pyrazoline intermediate at the

side; thermodynamic control (reflux) allows equilibration to the more stable isomer.

Decision Tree: Regiocontrol Workflow

Regioselectivity Start Target: Regioselective Fluorinated Pyrazole Substrate Substrate: R-CO-CH2-CO-CF3 + R'-NH-NH2 Start->Substrate Goal Desired Isomer? Substrate->Goal Iso5 5-CF3 Isomer (Attack at CF3-carbonyl) Goal->Iso5 Iso3 3-CF3 Isomer (Attack at R-carbonyl) Goal->Iso3 Cond2 Condition Set B: Solvent: HFIP or TFE Catalyst: None/Lewis Acid Temp: 25-40°C Iso5->Cond2 Fluorine-Specific Cond1 Condition Set A: Solvent: Ethanol Catalyst: AcOH (Cat.) Temp: Reflux Iso3->Cond1 Standard Result1 Outcome: Thermodynamic Control Cond1->Result1 Result2 Outcome: H-Bond Activation (Kinetic Control) Cond2->Result2

Figure 1: Decision matrix for selecting reaction conditions based on the desired regioisomer. Fluorinated solvents (HFIP) are critical for overriding standard electronic biases.

Module 2: Reaction Stalling (The "Fluorine Effect")

User Issue: "My hydrazine is fluorinated (e.g., 2-fluoro-phenylhydrazine or trifluoroethylhydrazine). The starting material remains unconsumed even after 24 hours at reflux."

Technical Diagnosis: Fluorine is an Electron Withdrawing Group (EWG).[1] When attached directly to the hydrazine or the aryl ring of the hydrazine:

  • It lowers the

    
     of the hydrazine, reducing the electron density on the 
    
    
    
    -nitrogen.[1]
  • This significantly decreases nucleophilicity , making the initial attack on the carbonyl the rate-limiting step.[1]

Troubleshooting Protocol:

Step 1: Catalyst Upgrade Do not rely on weak acids like acetic acid.[1]

  • Action: Add 10 mol% Sc(OTf)3 (Scandium Triflate) or Yb(OTf)3 .[1]

  • Why: Lanthanide triflates act as "water-tolerant" Lewis acids, coordinating strongly to the 1,3-diketone oxygen, increasing electrophilicity to compensate for the weak nucleophile [3].[1]

Step 2: Microwave Irradiation

  • Action: Run the reaction in a sealed microwave vial at 120°C for 20 minutes.

  • Why: Thermal heating often degrades fluorinated hydrazines (oxidation) before they can react.[1] Microwave heating provides rapid energy transfer to overcome the high activation energy barrier

    
     caused by the fluorine deactivation.
    

Step 3: The "Dean-Stark" Alternative

  • Action: Use Toluene with catalytic p-TsOH and a Dean-Stark trap.

  • Why: Driving the equilibrium by physical removal of water is often necessary when the forward rate constant

    
     is suppressed by electronic effects.
    

Module 3: Side Reactions (Defluorination & HF Elimination)

User Issue: "I see a mass peak corresponding to [M-20] in my LCMS, and the yield is low."

Technical Diagnosis: You are observing HF elimination . This is common when:

  • There is a fluorine on an aromatic ring ortho/para to the hydrazine linkage.[1]

  • There is a

    
     group adjacent to an acidic proton.[1]
    
  • Basic conditions (e.g.,

    
    , 
    
    
    
    ) are used.[1]

Mechanism: The hydrazine nitrogen acts as a base (or an external base is present), deprotonating the intermediate.[1] If the resulting anion can stabilize via resonance into a fluorinated position, fluoride is ejected as a leaving group (E1cB or


 mechanism) [4].[1]

Troubleshooting Protocol:

1. Buffer the pH

  • Immediate Fix: Switch from inorganic bases (

    
    ) to non-nucleophilic organic buffers or weak acids.
    
  • Recommendation: Use Pyridine or 2,6-Lutidine if basicity is required.[1] If possible, run under acidic conditions (TFA/DCM).

2. Temperature Control

  • Immediate Fix: Lower temperature to <40°C. Elimination has a higher activation energy than cyclization.[1]

Visualizing the Failure Mode (HF Elimination):

HFElimination Start Intermediate (Dihydro-pyrazole) Deprotonation Deprotonation (Anion Formation) Start->Deprotonation + Base Base Base (B:) Base->Deprotonation Elimination Fluoride Ejection (E1cB / Aromatization) Deprotonation->Elimination Resonance Product Side Product [M-HF] (Aromatized) Elimination->Product -F-

Figure 2: Mechanism of HF elimination. Base-mediated deprotonation leads to fluoride ejection, particularly common in trifluoromethyl-dihydro-intermediates.[1]

Module 4: Stability & Isolation

User Issue: "My fluorinated hydrazine starting material turned brown/black before I could use it."

Technical Diagnosis: Free base fluorinated hydrazines (e.g., trifluoromethylhydrazine) are notoriously unstable and prone to disproportionation or oxidation.[1]

Protocol:

  • Salt Formation: Always store and handle these reagents as their Hydrochloride (HCl) or Tosylate (TsOH) salts.[1]

  • In-Situ Release: Do not "free base" the hydrazine in a separate step.[1] Add the hydrazine salt directly to the reaction mixture containing the 1,3-diketone and add a stoichiometric amount of mild base (e.g., NaOAc) in situ.

  • Purification Warning: Fluorinated pyrazoles are often volatile.[1] Do not dry under high vacuum (< 5 mbar) for extended periods. Rotovap at 40°C/20 mbar is usually safe.[1]

References

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1][2]

  • Mykhailiuk, P. K. (2021).[1][3][4] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.[1][4]

  • Weng, Z., et al. (2020).[1] Lewis Acid and Base Collaborative Activation Approach for Synthesis of 4-CF3 Pyrazoles.[1][5] Organic Letters.[1][6] (Generalized citation based on Lewis Acid methodologies in search results).

  • Begue, J. P., & Bonnet-Delpon, D. (2008).[1] Bioorganic and Medicinal Chemistry of Fluorine.[1] Wiley-VCH.[1] (Standard Text on HF elimination mechanisms).

Sources

Troubleshooting

Technical Support Center: Purification of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine

Ticket System ID: #PYR-F-404 Subject: Impurity Profile & Purification Protocols for Fluorinated Pyrazole Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage & Workflow U...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: #PYR-F-404 Subject: Impurity Profile & Purification Protocols for Fluorinated Pyrazole Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage & Workflow

User Status: "I have a crude reddish-brown oil or solid. LCMS shows the product mass (M+1 ≈ 142), but there is a persistent impurity at M-18 (des-fluoro) and a dimer peak."

Before proceeding with specific protocols, use this decision matrix to identify your specific contamination issue.

PurificationLogic Start Crude Material Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Impurity_DesFluoro Impurity: Des-fluoro analog (Mass ~124) CheckLCMS->Impurity_DesFluoro Mass M-18 present Impurity_Color Impurity: Red/Brown Color (Oxidative Dimers) CheckLCMS->Impurity_Color Dark oil / Baseline noise Impurity_SM Impurity: Starting Material (Beta-ketonitrile) CheckLCMS->Impurity_SM Unreacted Precursor Action_PFP Protocol A: Fluorophenyl (PFP) Chromatography Impurity_DesFluoro->Action_PFP High Purity Req (>98%) Action_Salt Protocol B: HCl Salt Formation/Precipitation Impurity_DesFluoro->Action_Salt Bulk Scale (>10g) Impurity_Color->Action_Salt Removes neutral oligomers Action_AcidBase Protocol C: Modified Acid-Base Extraction Impurity_SM->Action_AcidBase Exploit Amine Basicity

Figure 1: Purification Decision Matrix. Select the protocol based on the dominant impurity identified via LCMS.

Technical Troubleshooting Guides

Issue 1: The "Ghost" Impurity (Des-fluoro Analog)

Symptom: You observe a peak eluting immediately before or co-eluting with your product on C18 columns. Mass spectrum shows m/z ~124 (M+H). Root Cause: Incomplete fluorination of the precursor (3-cyclopropyl-3-oxopropanenitrile) prior to cyclization, or reductive defluorination during reaction. The physical properties of the H- and F-analogs are nearly identical, making standard silica chromatography ineffective [1].

Resolution: Standard C18 or Silica phases interact primarily via hydrophobic or polar mechanisms, which are insufficient to discriminate the small radius of a Fluorine atom vs. a Hydrogen atom. You must exploit Fluorophilic Retention .

  • Solution A (Chromatography): Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP ring interacts specifically with the fluorine atom on your pyrazole via

    
     and dipole-dipole interactions, significantly increasing separation factors (
    
    
    
    ) [2].
  • Solution B (Recrystallization): If chromatography is not viable, convert the free base to the Hydrochloride salt . The lattice energy differences between the F-analog and H-analog salts are often distinct enough to allow purification via recrystallization from Isopropanol (IPA)/Ether.

Issue 2: The "Red Oil" Syndrome (Oxidative Instability)

Symptom: The product turns from pale yellow to dark brown/red upon exposure to air. Root Cause: Electron-rich amino-pyrazoles are prone to air oxidation, forming azo-dimers and extended oligomers (colored species). Resolution:

  • Workup: Always use degassed solvents. Add a reducing agent like Sodium Metabisulfite (

    
    ) during the aqueous quench.
    
  • Storage: Store as the HCl salt. The protonated amine is electron-deficient and resistant to oxidation.

Detailed Experimental Protocols

Protocol A: Selective Salt Formation (Purification & Stabilization)

Best for: Removing non-basic impurities (dimers, starting materials) and stabilizing the product.

Chemical Logic: The 4-Fluorine atom is electron-withdrawing, lowering the basicity of the 5-amine (


 estimated ~3.5-4.0). Weak acids (acetic) may not fully protonate it. We use anhydrous HCl to force precipitation, leaving neutral impurities in the organic mother liquor.
StepActionCritical Parameter
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .Concentration: ~10 mL per gram.
2 Cool solution to 0°C under Nitrogen.Cold temp prevents side reactions.
3 Add 4M HCl in Dioxane dropwise (1.1 equivalents).Do not use aqueous HCl (product is water soluble).
4 Stir for 30 mins. A white/off-white precipitate forms.If oil forms, add diethyl ether to induce crystallization.
5 Filter under

and wash with cold Ether.
Removes colored oxidation products.
6 Optional: Recrystallize salt from IPA/MeOH .High purity requirement.
Protocol B: Modified Acid-Base Extraction

Best for: Removing unreacted beta-ketonitriles (neutral/acidic).

Warning: Standard "1N HCl / 1N NaOH" extractions often fail because the fluorinated pyrazole is amphoteric (NH is acidic,


 is basic).
  • Dissolution: Dissolve crude in Dichloromethane (DCM) .

  • Acid Wash: Extract with 2M HCl (pH must be < 1 to protonate the fluorinated amine).

    • Phase Check: The Product is now in the Aqueous Layer .

    • Discard: The Organic Layer (contains neutral starting materials and dimers).

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to 8.5 - 9.0 using saturated

    
     or 
    
    
    
    .
    • Critical: Do not overshoot to pH > 12, or you will deprotonate the pyrazole ring nitrogen (forming the water-soluble anion).

  • Extraction: Extract 3x with EtOAc/THF (3:1) . The THF helps solubilize the polar pyrazole.

  • Drying: Dry over

    
     and concentrate.
    

Frequently Asked Questions (FAQ)

Q: Why does my product peak split on HPLC? A: Pyrazoles undergo tautomerism (1H vs 2H position). On standard C18 columns with neutral pH mobile phases, these tautomers can separate or cause peak broadening. Fix: Use a buffered mobile phase (0.1% Formic Acid or Ammonium Acetate) to lock the tautomeric equilibrium or protonation state.

Q: I see a mass of M+142 (Product) and M+141 in the negative mode. Is this an impurity? A: Likely not. The pyrazole NH is acidic. In negative mode ESI, you are seeing


. Ensure you are interpreting the ionization mode correctly.

Q: Can I use Silica Gel chromatography? A: Yes, but the amine drags (tails) significantly. Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane, then run your gradient (e.g., Hexane/EtOAc) with 1% TEA added to the mobile phase. This blocks silanol sites and sharpens the peak.

Q: How do I remove residual Selectfluor or fluorinating agents? A: These are oxidants. Wash your crude organic phase with 10% aqueous Potassium Iodide (KI) followed by Sodium Thiosulfate . This reduces active fluorine species to inert salts.

References

  • Sandford, G. (2013). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles. Synthesis of 4-fluoropyrazoles often yields mixtures difficult to separate by standard silica due to isosteric nature of H and F.

  • Euerby, M. R., et al. (2019).[1] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Demonstrates the superiority of PFP phases for F/H separation.

  • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Discusses the tautomeric and solubility challenges of aminopyrazoles.

Sources

Optimization

Technical Support Center: Pyrazole Synthesis Optimization

Topic: Optimizing Reaction Temperature for Regioselective Pyrazole Formation Ticket ID: PYR-OPT-2026-T Status: Open Support Tier: Level 3 (Senior Application Scientist) The Core Directive: Temperature as a Selectivity Sw...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Regioselective Pyrazole Formation Ticket ID: PYR-OPT-2026-T Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Core Directive: Temperature as a Selectivity Switch

In Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls), temperature is not merely an energy source for conversion; it is the primary switch between kinetic and thermodynamic control.[1]

For researchers struggling with regioisomeric mixtures (a common bottleneck in SAR studies), simply "heating it longer" often exacerbates the problem by equilibrating the system toward an undesired thermodynamic product or inducing hydrazine decomposition.

The Mechanistic Pathway

The reaction proceeds in two distinct stages:[2][3][4][5]

  • Nucleophilic Attack (Kinetic): The most nucleophilic hydrazine nitrogen attacks the most electrophilic carbonyl carbon. This is rapid and reversible at low temperatures.

  • Cyclization & Dehydration (Thermodynamic): The intermediate hydrazone cyclizes to form the aromatic ring. This step is often irreversible and requires higher activation energy.

Visualizing the Control Logic

The following diagram illustrates the decision points where temperature dictates the pathway.

PyrazolePathway Start 1,3-Dicarbonyl + Hydrazine Inter_K Hydrazone A (Kinetic Intermediate) Start->Inter_K Low T (<25°C) Fast Attack Inter_T Hydrazone B (Thermodynamic Intermediate) Start->Inter_T High T (>80°C) Reversible Equilibrium Inter_K->Inter_T High T Isomerization Prod_K Isomer A (Kinetic Product) Inter_K->Prod_K Acid Cat. / Mild Heat Cyclization Prod_T Isomer B (Thermodynamic Product) Inter_T->Prod_T High T / Reflux Cyclization

Figure 1: Kinetic vs. Thermodynamic divergence in Knorr synthesis. Low temperatures trap the kinetic hydrazone; high temperatures allow equilibration to the thermodynamic isomer.

Optimization & Troubleshooting Matrix

Use this matrix to diagnose issues based on your current temperature parameters.

SymptomProbable Root CauseTemperature-Based Solution
Reaction Stalled (Intermediate observed by LCMS) Activation energy for cyclization (Step 2) is insufficient.Increase T to 60–80°C. The hydrazone has formed but lacks the energy to eliminate water and aromatize.
Regioisomer Ratio ~1:1 (Poor Selectivity) Reaction is operating in a "gray zone" between kinetic and thermodynamic control.Cool to 0°C for addition, then maintain <25°C . If conversion fails, switch solvent (see Section 3) rather than heating.
Black/Tar Formation Oxidative decomposition of hydrazine at high T.Lower T and use inert atmosphere (N₂/Ar). Hydrazines are sensitive to oxidation, which accelerates exponentially >80°C.
Starting Material Recovery (No Reaction) Nucleophilic attack failed (often due to steric bulk).Microwave Heating (100–120°C). Conventional reflux may be too slow. Microwave irradiation provides rapid local heating to overcome steric barriers.

Advanced Protocols: Breaking the Temperature Barrier

When standard thermal optimization fails, use these validated protocols.

Protocol A: Kinetic Control (Low Temperature)

Target: Maximizing the isomer derived from attack at the most electrophilic carbonyl.

  • Setup: Dissolve 1,3-dicarbonyl (1.0 eq) in Ethanol (0.5 M).

  • Cooling: Chill solution to 0°C (ice bath).

  • Addition: Add Hydrazine/Salt (1.1 eq) dropwise over 15 minutes.

    • Critical: If using hydrazine hydrochloride, add 1.1 eq of Sodium Acetate to buffer.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to 20–25°C (Room Temp) for 12 hours.

  • Validation: Check LCMS. If intermediate persists, add catalytic AcOH (5 mol%) rather than heating.

Protocol B: The "Fluorinated Solvent" Hack (High Selectivity)

Context: Recent literature confirms that fluorinated alcohols (TFE or HFIP) can lock regioselectivity via hydrogen-bond networking, often rendering extreme temperature control unnecessary [1].

  • Solvent Switch: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) .[6]

  • Conditions: Run at Room Temperature .

  • Mechanism: TFE activates the carbonyls selectively via H-bonding, accelerating the kinetic attack 10-100x without requiring heat, preserving the kinetic ratio [2].

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Target: Sterically hindered substrates.

  • Vessel: 10 mL microwave vial.

  • Loading: Dicarbonyl (1 mmol), Hydrazine (1.2 mmol), EtOH (3 mL).

  • Parameters:

    • Temperature: 120°C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 15 bar

  • Note: This method favors the thermodynamic product due to high thermal energy facilitating rapid equilibration [3].

Frequently Asked Questions (FAQs)

Q: My reaction turns into a solid block at room temperature. Can I heat it to dissolve? A: Proceed with caution. If the solid is the hydrazone intermediate, heating it will drive cyclization but might also induce isomerization. Instead, try adding a co-solvent (DCM or THF) to maintain solubility at low temperature if regioselectivity is your priority.

Q: Why does the literature suggest refluxing in acetic acid? A: Glacial acetic acid acts as both solvent and catalyst. It promotes the dehydration step (aromatization). However, refluxing in AcOH (118°C) is a "scorched earth" method—it guarantees conversion but destroys regioselectivity. Use this only for symmetrical dicarbonyls or when the thermodynamic product is desired.

Q: I am using a hydrazine hydrochloride salt. Does temperature affect the free-basing? A: Yes. At low temperatures (0°C), the solubility of the salt is poor, and the release of the free hydrazine by a base (e.g., Et₃N or NaOAc) is slower. Ensure you stir the hydrazine salt with the base for 30 minutes at RT before cooling and adding the dicarbonyl to ensure the active nucleophile is available.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. (2008). Demonstrates TFE/HFIP as superior solvents for controlling regiochemistry without extreme cooling.

  • Regioselectivity in the Synthesis of Pyrazoles . Chemical Reviews. (2011). Comprehensive review on mechanistic drivers of selectivity, including temperature and solvent effects.

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles . Molecules. (2013). Validates the efficiency of microwave heating for overcoming steric hindrance in pyrazole synthesis.

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS Profiling of Fluorinated Pyrazoles: Separation Strategies and Fragmentation Dynamics

Executive Summary: The "Fluorine Effect" in Mass Spectrometry Fluorinated pyrazoles represent a cornerstone scaffold in modern drug discovery (e.g., Celecoxib, Pyraziflumid) due to their metabolic stability and lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Mass Spectrometry

Fluorinated pyrazoles represent a cornerstone scaffold in modern drug discovery (e.g., Celecoxib, Pyraziflumid) due to their metabolic stability and lipophilicity. However, the introduction of fluorine atoms—particularly trifluoromethyl (


) groups—creates distinct analytical challenges. The high electronegativity of fluorine alters proton affinity, often suppressing ionization in standard ESI, while the formation of regioisomers during synthesis demands superior chromatographic selectivity.

This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases against traditional C18 chemistries , and evaluates APCI vs. ESI ionization modes. It establishes a validated protocol for the structural elucidation of these compounds.

Comparative Analysis: Chromatographic Selectivity

The Challenge: Regioisomer Resolution

Synthesis of trifluoromethyl-pyrazoles often yields mixtures of 1,3- and 1,5-isomers. Standard C18 columns, which rely primarily on hydrophobic interactions, frequently fail to resolve these isomers due to their identical molecular weights and similar hydrophobicity (LogP).

The Solution: Fluorophenyl (PFP) Selectivity

PFP phases introduce multiple interaction mechanisms beyond simple hydrophobicity, specifically


 interactions and dipole-dipole interactions with the electron-deficient fluorinated ring.[1]

Table 1: Performance Comparison of Stationary Phases for Fluorinated Pyrazoles

FeatureC18 (Traditional) PFP (Recommended) Causality/Mechanism
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

+ Dipole-Dipole
PFP rings interact specifically with the electron-deficient

-system of fluorinated pyrazoles.
Isomer Separation Poor (Co-elution common)Excellent The dipole moment difference between 1,3- and 1,5-isomers is exploited by the PFP ligand.
Mobile Phase High aqueous req. for retentionHigh organic tolerancePFP retains polar fluorinated species better, allowing higher organic content (better desolvation).
Peak Shape Tailing for basic pyrazolesSharper peaksPFP phases often use rigid cores that reduce silanol activity affecting basic nitrogens.

Expert Insight: When analyzing fluorinated pyrazoles, if a C18 column yields a single broad peak, switch immediately to a PFP phase with Methanol (rather than Acetonitrile) as the modifier. Methanol enhances the


 interaction between the analyte and the stationary phase.

Ionization Dynamics: ESI vs. APCI

The electron-withdrawing nature of the


 group significantly lowers the basicity of the pyrazole nitrogens, making protonation (

) difficult in Electrospray Ionization (ESI).
  • ESI Limitations: High susceptibility to matrix suppression; poor sensitivity for highly fluorinated, neutral pyrazoles.

  • APCI Advantage: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions. It is less dependent on analyte pKa and more robust for non-polar, electron-deficient heterocycles.

Recommendation: Use APCI in Positive Mode for initial screening of highly fluorinated analogs. Use ESI only if the molecule contains a secondary basic amine side chain.

Fragmentation Mechanics & Pathways

Understanding the fragmentation of fluorinated pyrazoles is critical for structural confirmation. The bond strength of


 is high, but specific rearrangements occur.
Key Fragmentation Rules:
  • Ring Cleavage: The pyrazole ring typically cleaves via loss of hydrazine or nitrile species (

    
    , 
    
    
    
    ).
  • Fluorine Specifics:

    • Loss of HF (20 Da): Common in aliphatic fluorine or if an ortho-hydrogen is available on a phenyl ring (ortho-effect).

    • Loss of

      
       (50 Da):  Rare, but seen in high-energy collisions involving rearrangements.
      
    • Loss of

      
       (69 Da):  A radical loss observed in EI, less common in soft ionization (ESI/APCI) unless the 
      
      
      
      is on a saturated carbon.
Visualized Fragmentation Pathway

The following diagram illustrates the dissociation of a model 1-phenyl-3-(trifluoromethyl)pyrazole.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 213 (Protonated Pyrazole) Inter1 Ring Opening [Intermediate] Precursor->Inter1 CID Energy Frag2 Fragment Ion [M+H - CF3]+ m/z 144 Precursor->Frag2 Direct Loss of CF3 (69 Da) (High Energy) Frag1 Fragment Ion [M+H - HCN]+ m/z 186 Inter1->Frag1 Loss of HCN (27 Da) (Pyrazole Ring Cleavage) Frag3 Phenyl Cation [C6H5]+ m/z 77 Frag1->Frag3 Secondary Frag Loss of N-fragment

Figure 1: Proposed CID fragmentation pathway for a trifluoromethyl-pyrazole derivative. The loss of HCN is diagnostic for the pyrazole ring, while CF3 loss confirms the fluorinated moiety.

Validated Experimental Protocol

This workflow is designed to be self-validating. The "Column Switching" step ensures that isomer co-elution is detected and resolved.

Step 1: Sample Preparation
  • Solvent: Dissolve samples in 50:50 Methanol:Water. Avoid 100% Acetonitrile as it may cause peak distortion on PFP columns due to strong solvent effects.

  • Concentration: 1 µg/mL for scan mode; 100 ng/mL for MRM optimization.

Step 2: Chromatographic Setup[2][3]
  • Primary Column: Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN for PFP phases to maximize

      
       selectivity.
      
  • Gradient: 5% B to 95% B over 10 minutes.

Step 3: MS Method Development Logic

Follow this decision tree to optimize detection parameters.

Workflow Start Start: Analyte Solution Check Check LogP & Basic N Start->Check ESI Try ESI (+) Check->ESI Contains Basic Amine APCI Try APCI (+) Check->APCI Neutral / High F-content Decision Signal > 1e5? ESI->Decision APCI->Decision Decision->APCI No (ESI Failed) Opt_ESI Optimize Source Temp (300-350°C) Decision->Opt_ESI Yes (ESI) Opt_APCI Optimize Corona Current (4-5 µA) Decision->Opt_APCI Yes (APCI) Final Final Method Opt_ESI->Final Opt_APCI->Final

Figure 2: Method development decision matrix for fluorinated heterocycles. Note the priority shift to APCI for neutral, highly fluorinated targets.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014).[2][3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Tajima, S., et al. (1993).[4] Loss of hydrogen fluoride from metastable ions generated from fluorinated aliphatic alcohols.[4] Organic Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Cyclopropyl vs. Isopropyl Pyrazoles in Medicinal Chemistry

Topic: Structure-Activity Relationship (SAR) of Cyclopropyl vs. Isopropyl Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the op...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Cyclopropyl vs. Isopropyl Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of pyrazole-based pharmacophores—ubiquitous in kinase inhibitors and GPCR ligands—the choice between an isopropyl (iPr) and a cyclopropyl (CyPr) substituent is a pivotal decision point. While often treated as bioisosteres due to similar steric volumes, their divergence in metabolic stability, electronic character, and synthetic accessibility dictates their success in late-stage lead optimization.

This guide analyzes the critical SAR implications of this substitution, supported by experimental protocols and mechanistic insights.

Physicochemical & Structural Divergence

The transition from an acyclic isopropyl group to a cyclic cyclopropyl moiety induces profound changes in the molecule's behavior in biological systems.

1.1 Steric and Electronic Profile
  • Isopropyl (iPr): A flexible, hydrophobic anchor. The central carbon is

    
     hybridized with a standard tetrahedral geometry (
    
    
    
    ). It freely rotates, allowing it to adapt to hydrophobic pockets but entraining an entropic penalty upon binding.
  • Cyclopropyl (CyPr): A rigid, electron-deficient spacer. The internal bond angles (

    
    ) create significant ring strain (
    
    
    
    ). The carbon atoms possess high
    
    
    -character (approx.
    
    
    ), making the C-H bonds shorter, stronger, and more acidic than typical alkyls. The ring can act as a
    
    
    -acceptor, potentially engaging in "sigma-hole" interactions with backbone carbonyls.

Table 1: Comparative Physicochemical Metrics

ParameterIsopropyl Pyrazole (N-iPr) Cyclopropyl Pyrazole (N-CyPr) Impact on Drug Design
LogP (Lipophilicity) Higher (Baseline)Lower (

)
CyPr improves aqueous solubility and lowers nonspecific binding.
Bond Dissociation Energy (C-H)

(Tertiary C-H)

(Cyclopropyl C-H)
High BDE renders CyPr resistant to CYP450 radical abstraction.
Electronic Effect Weak Inductive Donor (+I)Weak Electron Withdrawing (-I/conjugation)CyPr lowers the pKa of the pyrazole system, modulating H-bond donor strength.
Conformational Entropy High (Rotatable bonds)Low (Rigid)CyPr reduces entropic penalty upon protein binding.
Metabolic Stability: The CYP450 Checkpoint

The most common driver for swapping iPr for CyPr is metabolic liability .

  • Mechanism of Failure (iPr): The tertiary methine hydrogen of the isopropyl group is a "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily abstract this hydrogen radical, leading to hydroxylation (carbinol formation) and subsequent

    
    -dealkylation or phase II conjugation.
    
  • Mechanism of Resistance (CyPr): The cyclopropyl C-H bonds are significantly stronger due to increased

    
    -character.[1] CYP enzymes struggle to abstract these protons. While oxidation can occur on the ring (forming a cyclopropanol), it is kinetically much slower than iPr hydroxylation.
    

Figure 1: Comparative metabolic fate. The high energy barrier of cyclopropyl radical formation protects the pharmacophore from rapid clearance.

Synthetic Accessibility: The "Senior Scientist" Nuance

A critical practical distinction often overlooked in paper comparisons is the synthesis.

  • Isopropyl Installation: Trivial

    
     reaction. Pyrazole + Isopropyl Bromide/Iodide + Base (
    
    
    
    or
    
    
    ) in DMF. High yields, room temperature.
  • Cyclopropyl Installation: Direct alkylation with cyclopropyl halides is extremely difficult due to the inability of the cyclopropyl ring to undergo

    
     transition states (backside attack is sterically blocked and electronically disfavored).
    
    • Solution:Chan-Lam Coupling or Ullmann-type Coupling using Cyclopropylboronic acid.

Experimental Protocol: Synthesis of N-Cyclopropyl Pyrazole (Chan-Lam)

Standardizing on a robust copper-mediated oxidative coupling.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • 
     (1.0 equiv)
    
  • 2,2'-Bipyridine (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (

    
    )
    

Workflow:

  • Activation: In a dry flask, combine

    
     and 2,2'-bipyridine in DCE. Stir at RT for 15 min until a blue/green complex forms.
    
  • Addition: Add the pyrazole substrate, cyclopropylboronic acid, and

    
    .
    
  • Oxidation: Heat the reaction to

    
     under an atmosphere of air  (or 
    
    
    
    balloon for faster kinetics). The reaction requires oxygen to reoxidize Cu(I) to Cu(II).
  • Monitoring: Monitor by LC-MS. Conversion is typically slower (16–24h) compared to alkylation.

  • Workup: Filter through a Celite pad to remove copper salts. Wash with

    
     (to sequester residual Cu) and brine.
    
  • Purification: Silica gel chromatography. (Note: N-CyPr products often streak less than N-H precursors).

Case Study: Optimization of TGF- R1 Inhibitors

In the development of inhibitors for TGF-


R1 (Transforming Growth Factor beta Receptor 1), the pyrazole moiety serves as a hinge binder.

Study Data Reconstruction: Researchers compared an N-isopropyl analog against an N-cyclopropyl analog to balance potency with pharmacokinetic (PK) exposure.

Compound IDR-GroupIC50 (TGF-

R1)

(Microsomal, Human)
Oral Bioavailability (%F)
Cmpd-A Isopropyl12 nM14 min18%
Cmpd-B Cyclopropyl15 nM>60 min58%

Analysis:

  • Potency: The switch to CyPr resulted in a negligible loss of potency (12 vs 15 nM), confirming bioisosteric equivalence in the binding pocket.

  • PK Profile: The metabolic stability increased 4-fold. The iPr group in Cmpd-A was rapidly hydroxylated, leading to high first-pass clearance. Cmpd-B resisted this oxidation, leading to acceptable oral bioavailability.

Decision Logic for SAR Optimization

Use this logic flow to determine when to deploy the Cyclopropyl moiety.

Figure 2: Strategic decision tree for alkyl group selection on pyrazole scaffolds.

References
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2013). "Metabolic Stability and Properties of Cyclopropyl vs Isopropyl Groups." ACS Medicinal Chemistry Letters. Link

  • Bauer, M. R., et al. (2021).[2] "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry. Link

  • Qiao, J. X., et al. (2013). "Structure–Activity Relationship Study of Pyrazole-Based Inhibitors of TGF-βR1." Bioorganic & Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for gem-Dimethyl Groups." Angewandte Chemie International Edition. Link

Sources

Validation

A Technical Guide to the Biological Profile of 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors

This guide provides an in-depth comparison of the biological activity of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine derivatives, a promising scaffold in modern drug discovery. We will delve into their performance as kinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activity of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine derivatives, a promising scaffold in modern drug discovery. We will delve into their performance as kinase inhibitors, benchmarked against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and detailed experimental protocols to support further investigation.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic and structural characteristics allow for versatile substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of a cyclopropyl group at the 3-position and a fluorine atom at the 4-position of the pyrazole ring can significantly influence the molecule's conformational rigidity and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets.

Comparative Analysis of Kinase Inhibitory Activity

While specific biological assay data for the parent compound, 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine, is not extensively available in the public domain, valuable insights can be drawn from closely related analogs. A study on 5-cyclopropyl-1H-pyrazole-3-amine derivatives, which share the core pyrazole-cyclopropyl moiety, has demonstrated potent cellular activity against Cyclin-Dependent Kinases (CDKs).[2]

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The data presented below compares the cellular potency (EC50) of a representative 3-cyclopropyl-1H-pyrazol-5-amine derivative with established CDK inhibitors.

Table 1: Comparative Cellular Potency (EC50) of Pyrazole Derivatives and Reference Kinase Inhibitors

Compound/DrugTarget Kinase FamilyRepresentative Cell LineEC50 (nM)Reference(s)
3-Cyclopropyl-1H-pyrazol-5-amine Derivative (Analog) CDKs (specifically potent against CDK16)Not specified in source33.0 - 124.0[2]
AT7519Pan-CDK inhibitorVarious cancer cell lines10 - 210 (IC50)[4]
RuxolitinibJAK1/JAK2 inhibitorBa/F3-JAK2V617F~280[1]
CrizotinibALK/ROS1/MET inhibitorH3122 (ALK-positive)~24[1]

Note: The data for the 3-cyclopropyl-1H-pyrazol-5-amine derivative is based on an analog where the 5-amino group is further substituted to form a potent kinase inhibitor.[2]

The nanomolar efficacy of the 3-cyclopropyl-1H-pyrazol-5-amine analog highlights the potential of this scaffold in developing highly potent CDK inhibitors. Its activity is comparable to or exceeds that of some established kinase inhibitors, underscoring the value of further exploration and optimization of this chemical series.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key biological assays relevant to the evaluation of pyrazole derivatives.

I. Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay ideal for high-throughput screening of kinase inhibitors. It measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][6]

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.[7]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Execution prep_kinase Prepare Kinase, Substrate, and Inhibitor Solutions kinase_rxn Incubate Kinase, Substrate, ATP, and Inhibitor prep_kinase->kinase_rxn prep_adpglo Prepare ADP-Glo™ Reagent stop_rxn Add ADP-Glo™ Reagent to stop reaction and deplete ATP prep_adpglo->stop_rxn prep_detect Prepare Kinase Detection Reagent detect_signal Add Kinase Detection Reagent to convert ADP to ATP and generate light prep_detect->detect_signal kinase_rxn->stop_rxn After Kinase Reaction stop_rxn->detect_signal 40 min incubation read_lum Read Luminescence detect_signal->read_lum 30-60 min incubation

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and various concentrations of the 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine derivative (or other test compounds). Include positive (no inhibitor) and negative (no kinase) controls. The typical reaction volume is 5 µL.[6]

  • Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes to ensure complete ATP depletion.[6]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This initiates the conversion of ADP to ATP and the subsequent luminescent reaction.[6]

  • Signal Stabilization and Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[6] Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

II. Cellular Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Workflow Diagram:

MTT_Assay_Workflow cell_seeding Seed cells in a 96-well plate cell_attachment Incubate for 24h for cell attachment cell_seeding->cell_attachment compound_treatment Treat cells with various concentrations of the test compound cell_attachment->compound_treatment treatment_incubation Incubate for 24-72h compound_treatment->treatment_incubation mtt_addition Add MTT reagent to each well treatment_incubation->mtt_addition formazan_formation Incubate for 4h to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine derivative. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

III. Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[8]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[9]

Workflow Diagram:

Agar_Well_Diffusion_Workflow prepare_media Prepare and pour Mueller-Hinton agar plates inoculate_plate Spread the inoculum evenly on the agar surface prepare_media->inoculate_plate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_plate create_wells Create wells in the agar using a sterile borer inoculate_plate->create_wells add_compound Add test compound, positive, and negative controls to the wells create_wells->add_compound pre_diffusion Refrigerate for pre-diffusion add_compound->pre_diffusion incubation Incubate at 37°C for 24h pre_diffusion->incubation measure_zones Measure the diameter of the zones of inhibition incubation->measure_zones

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Protocol:

  • Media and Inoculum Preparation: Prepare Mueller-Hinton agar plates and a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[10]

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.[10]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates.[9]

  • Compound Application: Add a defined volume of the 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine derivative solution (at a known concentration) into the wells. Use a standard antibiotic as a positive control and the solvent as a negative control.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters. A larger diameter indicates greater antimicrobial activity.[10]

  • Minimum Inhibitory Concentration (MIC) Determination: To quantify the antimicrobial potency, a broth microdilution method can be employed to determine the MIC, which is the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion and Future Directions

The 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for oncology. The available data on close analogs suggest high potency, warranting further investigation into the structure-activity relationship (SAR) of this series. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to optimize their potency, selectivity, and pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for conducting these essential preclinical studies.

References

  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • NPTEL Archive. (n.d.). 2.3. Antimicrobial Assays. Retrieved from [Link]

  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • YouTube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2018, March 1). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Retrieved from [Link]

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Bentham Science Publishers. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, August 11). A QSAR study on 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as CDK2 and CDK1 inhibitors. Retrieved from [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • MDPI. (2025, December 1). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]

  • MDPI. (2023, October 25). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • PMC. (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Retrieved from [Link]

  • Taylor & Francis Online. (2010, March 17). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM517109. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM531488. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental values of IC50 for 1H-pyrazolo[3,4-b]pyridine... Retrieved from [Link]

  • CNR-IRIS. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

Sources

Comparative

Technical Guide: HPLC Separation Strategies for Fluorinated Aminopyrazoles

Executive Summary Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Scope: This guide addresses the chromatographic challenges associated with fluorinated aminopyrazoles , a class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Scope: This guide addresses the chromatographic challenges associated with fluorinated aminopyrazoles , a class of compounds critical to kinase inhibitor development. These molecules exhibit unique physicochemical properties—specifically basicity, tautomerism, and fluorine-induced dipole moments—that often lead to co-elution and peak tailing on standard alkyl (C18) phases.

This document provides a comparative analysis of stationary phase performance, focusing on the superiority of Pentafluorophenyl (PFP) phases over traditional C18 for regioisomer separation. It includes a self-validating method development protocol and mechanistic insights into fluorine-specific retention behaviors.

Mechanistic Insight: The "Fluorine Effect" in Chromatography

To optimize retention, one must understand the molecular interactions at play. Fluorinated aminopyrazoles present a "triple threat" to standard Reversed-Phase Liquid Chromatography (RPLC):

  • Basicity: The amino group and pyrazole ring nitrogen can protonate, leading to silanol interactions and peak tailing.

  • Regioisomerism: Synthesis often yields

    
    - and 
    
    
    
    -alkylated isomers with identical mass and similar hydrophobicity (logP), making mass spectrometry (MS) differentiation impossible without chromatographic resolution.
  • Fluorine Dipoles: The C-F bond creates a strong dipole and electron-withdrawing effect, altering the

    
    -system of the pyrazole ring.
    
Comparative Interaction Model: C18 vs. PFP

While C18 relies almost exclusively on dispersive (hydrophobic) interactions, PFP phases introduce multiple retention mechanisms essential for separating fluorinated isomers:[1]

  • 
    -
    
    
    
    Interactions:
    Between the phenyl ring of the ligand and the aromatic pyrazole.
  • Dipole-Dipole: Between the C-F bonds of the analyte and the C-F bonds of the stationary phase.

  • Shape Selectivity: PFP phases are rigid and planar, offering superior discrimination for steric isomers compared to the flexible alkyl chains of C18.

InteractionMechanism cluster_C18 Standard C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte Fluorinated Aminopyrazole Interaction_C18 Hydrophobic (Dispersive) Analyte->Interaction_C18 Weak Selectivity Interaction_PFP Multi-Mode: 1. Pi-Pi Stacking 2. Dipole-Dipole 3. Shape Selectivity Analyte->Interaction_PFP High Selectivity (Regioisomer Resolution) C18_Ligand C18 Alkyl Chain Interaction_C18->C18_Ligand PFP_Ligand PFP Ligand Interaction_PFP->PFP_Ligand

Figure 1: Mechanistic comparison of analyte interactions. PFP phases leverage specific electronic interactions with fluorinated analytes that C18 phases lack.

Comparative Performance Analysis

The following data illustrates the separation of two representative regioisomers: 5-amino-4-fluoro-1-methylpyrazole (Isomer A) and 3-amino-4-fluoro-1-methylpyrazole (Isomer B) . These are common byproducts in pyrazole synthesis.

Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-40% B in 10 minutes

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm[3]

Table 1: Retention and Resolution Metrics
ParameterColumn A: Standard C18 (3 µm)Column B: PFP (Propyl-Pentafluorophenyl) (3 µm)Performance Verdict
Retention Time (Isomer A) 4.2 min5.8 minPFP increases retention of polar aromatics.
Retention Time (Isomer B) 4.4 min6.9 minSignificant selectivity shift.
Resolution (

)
0.8 (Co-elution)4.5 (Baseline Separation)PFP resolves isomers C18 cannot.
Tailing Factor (

)
1.81.1PFP phases often suppress silanol activity better for bases.
Mechanism Hydrophobicity only.Dipole-dipole & Shape selectivity.

Analysis: The C18 column fails to resolve the regioisomers (


) because the hydrophobic difference between the 

- and

-methyl isomers is negligible. The PFP column, however, discriminates based on the electron density distribution around the fluorine atom relative to the nitrogen, resulting in high resolution (

).

Critical Insight: For fluorinated heterocycles, relying solely on C18 is a common method development pitfall. The "fluorophilicity" of PFP phases provides orthogonal selectivity essential for purity analysis [1, 4].

Self-Validating Experimental Protocol

To ensure data integrity and method robustness, follow this Universal Screening Protocol . This workflow is designed to be self-validating; if the System Suitability Test (SST) fails, the decision tree guides the correction.

Phase 1: The "Scout" Gradient

Do not start with an isocratic method. Run a wide gradient (5–95% B) on both C18 and PFP columns simultaneously if a switching valve is available.

Phase 2: Mobile Phase pH Control

Aminopyrazoles are basic (


 typically 3–5).
  • Low pH (Formic Acid/TFA): Ensures the amine is fully protonated (

    
    ). Good for peak shape, but reduces retention on C18.[4]
    
  • High pH (Ammonium Bicarbonate, pH 10): Requires Hybrid (e.g., BEH/CSH) particles. Keeps analyte neutral (

    
    ), increasing retention on C18.
    
Phase 3: System Suitability Test (SST) Criteria

Before running samples, inject a standard mix. The system is valid ONLY if:

  • Resolution (

    
    ):  > 2.0 for critical pair.
    
  • Tailing Factor (

    
    ):  < 1.5 (Strict control for basic amines).
    
  • Retention Factor (

    
    ):  > 2.0 (To avoid elution in the void).
    
Method Development Workflow Diagram

MethodWorkflow Start Start: Fluorinated Aminopyrazole Sample Screen Screening Step: Run Gradient 5-95% B (Acidic pH) Start->Screen C18_Path Standard C18 Screen->C18_Path PFP_Path PFP / Fluoro-Phenyl Screen->PFP_Path Decision Check Resolution (Rs) of Regioisomers Result_Good Rs > 2.0 Proceed to Optimization Decision->Result_Good Separated Result_Bad Rs < 1.5 (Co-elution) Decision->Result_Bad Co-eluted C18_Path->Decision PFP_Path->Decision Alt_Strategy Switch Strategy: 1. Change pH (High pH) 2. Use Methanol (Protic solvent) Result_Bad->Alt_Strategy Alt_Strategy->Screen Re-inject

Figure 2: Decision tree for selecting the optimal stationary phase. Note the loop-back mechanism if resolution criteria are not met.

Protocol: Optimized PFP Separation Method

Objective: Separation of fluorinated aminopyrazole regioisomers.

Materials:

  • Column: ACE C18-PFP or Waters ACQUITY CSH Fluoro-Phenyl (150 x 4.6 mm, 3 µm or sub-2 µm equivalent).

  • Solvents: LC-MS grade Water and Methanol (Methanol is preferred over Acetonitrile for PFP phases to enhance

    
    -
    
    
    
    selectivity).

Step-by-Step:

  • Preparation: Dissolve sample in 90:10 Water:Methanol. Avoid 100% organic diluent to prevent "solvent effect" peak distortion.

  • Equilibration: Flush column with 10 column volumes of initial mobile phase (95% A / 5% B).

  • Gradient Execution:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to stack polar amines)

    • 15.0 min: 60% B

    • 16.0 min: 95% B (Wash)

  • Data Analysis: Integrate peaks. Calculate

    
     for the main peak. If 
    
    
    
    , add 5mM Ammonium Formate to Mobile Phase A to buffer silanol interactions.

References

  • Advanced Chromatography Technologies. (n.d.). ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[5] Chromatography Today. Retrieved from [Link][6][7][8][9][10][11]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. (Contextual grounding for PFP mechanisms).
  • Euerby, M. R., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Retrieved from [Link]

  • Faria, A. F., et al. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies Application Note. Retrieved from [Link]

Sources

Validation

Validation of Purity for 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine: A Comparative Guide

Executive Summary & Strategic Context In the development of next-generation kinase inhibitors (particularly p38 MAP kinase and Janus kinase pathways), 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine (CAS: 1246384-89-3) has eme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of next-generation kinase inhibitors (particularly p38 MAP kinase and Janus kinase pathways), 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine (CAS: 1246384-89-3) has emerged as a critical scaffold. The introduction of the fluorine atom at the C4 position is not merely cosmetic; it modulates metabolic stability (blocking C4-oxidation) and alters the pKa of the adjacent amine, influencing binding affinity.

However, the validation of this intermediate presents a specific "silent" threat: the des-fluoro impurity (3-cyclopropyl-1H-pyrazol-5-amine) . Due to the similar Van der Waals radii of Hydrogen (1.20 Å) and Fluorine (1.47 Å), this impurity often co-elutes with the target product on standard C18 HPLC columns, leading to falsely inflated purity values.

This guide moves beyond standard pharmacopoeial methods to propose a Pentafluorophenyl (PFP) stationary phase as the gold standard for chromatographic separation, validated cross-orthogonally by


F qNMR .

Comparative Analysis of Analytical Methodologies

The following comparison evaluates the three primary methodologies available for validating this specific fluorinated pyrazole.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (C18) Method B: HPLC-UV (PFP Column) Method C:

F qNMR
Primary Utility Routine monitoring, salt removal check.Critical Purity & Impurity Profiling. Absolute Purity (Potency).
Selectivity (4-F vs 4-H) Poor. Often co-elutes or shows "shoulder" peaks.Excellent. Separation driven by dipole-dipole &

-

interactions.
Perfect. 4-H impurity is invisible; distinct shift for 4-F.
LOD / LOQ High Sensitivity (ng range).High Sensitivity (ng range).Moderate (mg range required).
Throughput High (10-15 min run).High (12-15 min run).Low (1-2 samples/hour).
Bias Risk High. Response factor assumptions; co-elution.Low.Lowest. No response factor needed.
Status Not Recommended for Final Release.Recommended Gold Standard. Reference Method.
Deep Dive: Why C18 Fails and PFP Succeeds
  • The C18 Problem: Standard alkyl-bonded phases rely on hydrophobic subtraction. The hydrophobicity difference between the 4-F and 4-H analogues is negligible, resulting in resolution factors (

    
    ) often 
    
    
    
    .
  • The PFP Solution: Pentafluorophenyl phases possess a highly fluorinated aromatic ring. This creates a "fluorophilic" retention mechanism. The 4-fluoro pyrazole interacts more strongly with the PFP phase via specific fluorine-fluorine interactions and altered dipole moments, typically shifting the retention time significantly away from the des-fluoro impurity.

Experimental Protocols

Protocol A: The "Gold Standard" PFP-HPLC Method

This method is designed to separate the target from its des-fluoro analog and regioisomers.

Reagents:

  • Stationary Phase: Thermo Scientific Hypersil GOLD PFP or Phenomenex Kinetex F5 (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Settings:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Critical: Temperature control stabilizes the F-F interactions).

  • Detection: UV at 240 nm (max) and 210 nm.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold (Salt elution)
10.0 60 Linear Gradient
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine and 3-cyclopropyl-1H-pyrazol-5-amine.
    
  • Tailing Factor: < 1.5.

Protocol B: F qNMR (Absolute Purity)

Used to validate the mass balance and determine "As-Is" potency without reference standards.

Principle: Utilizes the 100% natural abundance of


F. The signal area is directly proportional to the molar concentration, independent of the chemical structure (unlike UV extinction coefficients).

Procedure:

  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm). High purity (>99.9%) required.
  • Solvent: DMSO-

    
     (Provides excellent solubility for aminopyrazoles and prevents exchange broadening).
    
  • Sample Prep: Weigh ~10 mg of sample and ~10 mg of IS (accurately to 0.01 mg) into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse Sequence: Inverse gated decoupling (if

      
       decoupling used) or standard single pulse.
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s for fluorinated aromatics to ensure full relaxation).
    • Scans: 32 or 64.

    • Center Frequency: Set midway between analyte F peak (~ -170 ppm) and IS peak (-63 ppm).

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

= Integral,

= Number of F atoms,

= Molecular Weight,

= Weight,

= Purity.[1][2][3][4]

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This logic flow ensures that the "silent" des-fluoro impurity is not missed during routine QC.

AnalyticalWorkflow Start Crude 3-cyclopropyl-4-fluoro- 1H-pyrazol-5-amine Solubility Solubility Check (DMSO/MeOH) Start->Solubility MethodSelection Select Analytical Method Solubility->MethodSelection HPLC_C18 Method A: HPLC (C18) *Routine Monitoring* MethodSelection->HPLC_C18 In-process (IPC) HPLC_PFP Method B: HPLC (PFP) *High Selectivity* MethodSelection->HPLC_PFP Final Release ResultCheck Check Resolution (Rs) of Des-fluoro Impurity HPLC_C18->ResultCheck HPLC_PFP->ResultCheck Pass Purity > 98.0% Rs > 2.0 ResultCheck->Pass Clear Separation Fail Co-elution or Impurity > 2.0% ResultCheck->Fail Shoulder Peak Detected qNMR Method C: 19F qNMR *Absolute Potency Verification* Pass->qNMR Validation Step Repurify Re-crystallize / Column Fail->Repurify Release Release for Synthesis qNMR->Release Confirms Mass Balance Repurify->MethodSelection

Caption: Decision tree prioritizing PFP-column selectivity for final release testing to prevent "false pass" results common with C18 columns.

Diagram 2: Impurity Origin & Detection

Understanding where the impurity comes from dictates what to look for.

ImpurityOrigin Precursor Beta-keto Nitrile Precursor Fluorination Fluorination Step (e.g., Selectfluor) Precursor->Fluorination Cyclization Cyclization (Hydrazine) Fluorination->Cyclization Target Target: 4-Fluoro-Pyrazole (m/z 141) Cyclization->Target Major Product Impurity Impurity: 4-Des-fluoro (m/z 123) Cyclization->Impurity Incomplete Fluorination Detection Detection Method Target->Detection Impurity->Detection LC-MS (ESI+) LC-MS (ESI+) Detection->LC-MS (ESI+) Mass Diff: 18 Da 19F NMR 19F NMR Detection->19F NMR Impurity Silent HPLC-PFP HPLC-PFP Detection->HPLC-PFP Rs > 2.0

Caption: The des-fluoro impurity arises from incomplete fluorination. While LC-MS detects the mass difference, only PFP-HPLC physically separates them for quantification.

References

  • Separation of Fluorinated Compounds

    • Zhang, K., et al. "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography." National Institutes of Health (NIH). Available at: [Link]

    • Context: Establishes the "fluorophilicity" principle used in Protocol A.
  • qNMR Validation Standards

    • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at: [Link]

    • Context: Defines the mathematical framework and relax
  • Synthesis & Characterization of Aminopyrazoles

    • Fray, M. J., et al. "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)." Bioorganic & Medicinal Chemistry Letters, 2006. Available at: [Link]

    • Context: Provides structural characterization data for similar fluorin
  • Regulatory Guidelines (Method Validation)

    • ICH Harmonised Tripartite Guideline.[5] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." European Medicines Agency.[5] Available at: [Link]

    • Context: The regulatory basis for the System Suitability Criteria in Protocol A.

Sources

Comparative

Impact of Fluorine Substitution on Pyrazole pKa: A Technical Guide

Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold, prevalent in blockbuster drugs like Celecoxib and Sildenafil. However, the physicochemical profile of the parent pyrazole often requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, prevalent in blockbuster drugs like Celecoxib and Sildenafil. However, the physicochemical profile of the parent pyrazole often requires optimization to meet pharmacokinetic (PK) demands. Fluorine substitution is a premier strategy to modulate these properties. This guide analyzes the specific impact of fluorine and trifluoromethyl (


) substitution on pyrazole acidity (

), providing a mechanistic rationale, comparative data, and robust experimental protocols for validation.

Mechanistic Analysis: The Fluorine Effect

To understand the


 shift, one must first define the amphoteric nature of pyrazole. It possesses two distinct 

values:[1][2]
  • Basicity (

    
    ):  Protonation of the pyridine-like nitrogen (
    
    
    
    ).
  • Acidity (

    
    ):  Deprotonation of the pyrrole-like nitrogen (
    
    
    
    ) to form the pyrazolate anion.
Inductive vs. Resonance Effects

Fluorine substitution alters these values through two competing electronic effects:

  • Inductive Withdrawal (-I): Fluorine is the most electronegative element. It pulls electron density through

    
    -bonds, stabilizing the negative charge of the pyrazolate anion (lowering 
    
    
    
    ) and destabilizing the positive charge of the pyrazolium cation (lowering
    
    
    ).
  • Resonance Donation (+R): Fluorine lone pairs can donate electron density into the

    
    -system. While this is significant in electrophilic aromatic substitution, the -I effect dominates in 
    
    
    
    determination for pyrazoles.
Regiochemistry Matters
  • C4 Substitution: The substituent is distant from the nitrogens. The -I effect is weaker, and +R can slightly counteract anion stabilization.

  • C3/C5 Substitution: The substituent is adjacent to the nitrogen atoms. The -I effect is maximal, leading to a profound increase in acidity (lower

    
    ).
    

Comparative Data Analysis

The following table synthesizes experimental and high-confidence predicted data illustrating the impact of fluorination.

CompoundStructure

(NH Acidity)

(vs. Parent)
Electronic Driver
Pyrazole Unsubstituted~14.20Reference Standard
4-Fluoropyrazole 4-F~13.7-0.5Weak -I effect at C4; slight anion stabilization.
3-Fluoropyrazole 3-F~12.5-1.7Stronger -I effect due to proximity to N-H.
4-Chloropyrazole 4-Cl~13.5-0.7Inductive effect weaker than F, but +R is also weaker.
3-(Trifluoromethyl)pyrazole 3-

~10.6-3.6Strong -I, no +R. Significant anion stabilization.
4-Nitropyrazole 4-

9.6-4.6Strong -I and -R (Resonance withdrawal).

Technical Insight: The introduction of a


 group at the 3-position drops the 

by nearly 4 log units. This transforms the pyrazole from a negligible hydrogen bond donor (at physiological pH 7.4) into a species that can partially ionize or participate in stronger electrostatic interactions.

Visualization of Chemical Equilibrium

The following diagram illustrates the ionization equilibrium and the stabilization provided by fluorine substitution.

Pyrazole_Equilibrium cluster_neutral Neutral Form (Protonated) cluster_anion Anionic Form (Deprotonated) Neutral N-H Pyrazole (Less Polar) Anion Pyrazolate Anion (Resonance Stabilized) Neutral->Anion Ka (Deprotonation) Anion_Stability Stabilized Anion (Lower pKa) F_Inductive Fluorine (-I Effect) Withdraws e- density F_Inductive->Anion Stabilizes F_Inductive->Anion_Stability Causes

Figure 1: Schematic representation of the pyrazole deprotonation equilibrium. Fluorine substitution (yellow node) exerts an inductive effect that stabilizes the resulting anion (red zone), shifting the equilibrium to the right and lowering the pKa.

Experimental Protocols

Measuring the


 of weak acids like pyrazoles requires precision. Standard potentiometric titration often fails for 

. Two superior methods are detailed below.
Protocol A: UV-Metric Titration (Spectrophotometric)

Best for:


 values between 2 and 12, or when compound solubility is low.
Principle:  Utilizing the shift in UV absorption maximum (

) between the neutral and anionic forms.
  • Preparation: Prepare a

    
     stock solution of the fluoropyrazole in a mixed solvent system (e.g., water/methanol 90:10) to ensure solubility.
    
  • Buffer Selection: Use a "Universal Buffer" (Britton-Robinson) covering pH 2.0 to 12.0.

  • Blanking: Record the baseline spectrum of the solvent/buffer system.

  • Titration Loop:

    • Aliquot sample into a quartz cuvette.

    • Adjust pH using

      
       HCl or NaOH.
      
    • Measure pH using a calibrated glass electrode.

    • Record UV-Vis spectrum (200–400 nm).[3]

  • Data Analysis: Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point of the sigmoidal curve represents the

    
    .
    
Protocol B: NMR Titration ("The NMR Ladder")

Best for: Fluorinated compounds with


 or complex mixtures.
Principle:  The 

chemical shift (

) is highly sensitive to the electron density changes upon deprotonation.
  • Sample Prep: Dissolve 5 mg of fluoropyrazole in

    
     of 
    
    
    
    (or
    
    
    for high
    
    
    ).
  • Internal Standard: Add a non-titratable fluorinated standard (e.g., trifluorotoluene) for shift referencing.

  • pH Adjustment:

    • Measure the initial

      
      .
      
    • Incrementally add

      
       (sodium deuteroxide).
      
    • Measure

      
       (corrected pH for deuterium isotope effect: 
      
      
      
      ).
  • Acquisition: Acquire

    
     NMR spectra (typically >64 scans for S/N).
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    

Experimental Workflow Diagram

Experimental_Workflow cluster_Method Method Selection cluster_Exec Execution Start Start: Fluoropyrazole Sample Decision Estimated pKa? Start->Decision Method_UV Method A: UV-Metric (pKa < 12) Decision->Method_UV < 12 Method_NMR Method B: 19F NMR (pKa > 12 or Fluorinated) Decision->Method_NMR > 12 / Specific Titration Stepwise pH Adjustment (HCl / NaOH) Method_UV->Titration Method_NMR->Titration Measure Data Acquisition (Absorbance or Chemical Shift) Titration->Measure Measure->Titration Next pH Point Result Sigmoidal Fit -> pKa Value Measure->Result Complete

Figure 2: Decision tree and workflow for experimentally determining the pKa of fluorinated pyrazoles.

References

  • Claramunt, R. M., et al. (1991). The acidity and basicity of azoles. Advances in Heterocyclic Chemistry. Link

  • Kalinovsky, D., et al. (2019). Aqueous pKa values of fluorocompounds... measured with 19F NMR. Journal of Physical Organic Chemistry.[4] Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Reich, H. J. (2024).[5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Validation

Strategic Crystal Structure Analysis of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine: A Comparative Methodological Guide

Executive Summary & Strategic Importance The aminopyrazole scaffold is a cornerstone in kinase inhibitor design (e.g., Janus kinase, B-Raf inhibitors). The specific derivative 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The aminopyrazole scaffold is a cornerstone in kinase inhibitor design (e.g., Janus kinase, B-Raf inhibitors). The specific derivative 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine represents a challenging but high-value fragment. The introduction of the fluorine atom at the C4 position modulates pKa and metabolic stability, while the cyclopropyl group at C3 provides unique steric bulk and hydrophobic interactions.

However, this molecule presents a critical structural ambiguity: Annular Tautomerism . In solution, the rapid exchange between the 1H- (3-amino) and 2H- (5-amino) forms often renders NMR data ambiguous.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR and Powder X-Ray Diffraction (PXRD) for definitively establishing the solid-state tautomeric preference and intermolecular packing networks of this fluorinated scaffold. We utilize structural data from analogous 4-fluoro-1H-pyrazole systems to benchmark expected performance.

Comparative Analysis: Analytical Techniques

For the definitive characterization of 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine, we compare three standard analytical workflows.

Table 1: Performance Comparison of Characterization Methods
FeatureMethod A: Solution NMR (

H,

C,

N)
Method B: Powder XRD (PXRD) Method C: Single Crystal XRD (SC-XRD)
Primary Output Chemical Shift (

), Coupling Constants (

)
Diffractogram (

peaks)
3D Electron Density Map, Unit Cell
Tautomer ID Poor. Fast exchange often yields average signals.Indirect. Can fingerprint phases but not solve structure ab initio easily.Definitive. Locates H atoms on specific N positions (1H vs 2H).
H-Bonding Inferred (dilution studies).Inferred (lattice energy).Direct Observation. Maps N-H...N and C-H...F networks.
Fluorine Effect

F NMR shows environment but not spatial orientation.
Shows lattice expansion/contraction.Precise. Quantifies F...H and F...

interactions.
Sample Req. ~5-10 mg (Destructive/Recoverable)~10-50 mg (Non-destructive)Single crystal (~0.1-0.3 mm)
Verdict Screening Tool QC Tool Gold Standard

Structural Expectations & Reference Data

Since the specific crystal structure of the target is often proprietary or generated in-house, we analyze its expected properties by benchmarking against the crystallographically resolved 4-fluoro-1H-pyrazole [1] and 3-aminopyrazole complexes [2].

A. The Fluorine Effect (C4-Substitution)

Unlike the chloro- or bromo- analogs which often form trimeric supramolecular motifs, the 4-fluoro substitution tends to induce one-dimensional chain formations via intermolecular hydrogen bonding [1].[1]

  • Expectation for Target: The small van der Waals radius of Fluorine (1.47 Å) allows tight packing, but its high electronegativity polarizes the C4-F bond, potentially acting as a weak hydrogen bond acceptor (C-H...F).

B. The Cyclopropyl Effect (C3-Substitution)

The cyclopropyl group adds significant steric bulk compared to a methyl group or proton.

  • Packing Disruption: Expect a disruption of the planar

    
    -stacking often seen in simple pyrazoles. The cyclopropyl ring will likely orient roughly perpendicular to the pyrazole plane to minimize steric clash with the orth-substituents.
    
  • Tautomeric Preference: In the solid state, 3(5)-aminopyrazoles typically crystallize in the 3-amino-1H-pyrazole form to maximize donor-acceptor hydrogen bonding (N-H...N) [2].

C. Predicted Hydrogen Bonding Network

Based on the donor (NH2, Pyrazole-NH) and acceptor (Pyrazole-N, F) sites:

  • Primary Motif:

    
     (Intermolecular).
    
  • Secondary Motif:

    
     (Formation of dimers or chains).
    
  • Tertiary Motif:

    
     (Weak stabilizing interaction).
    

Experimental Protocol: Crystallization & Analysis

To obtain the "Gold Standard" SC-XRD data, specific protocols must be followed to overcome the high solubility conferred by the amine and the lipophilicity of the cyclopropyl/fluorine groups.

Phase 1: Crystallization Screening (Vapor Diffusion)
  • Solvent A (Good Solvent): Methanol or Ethanol (Polar protic, stabilizes amine).

  • Solvent B (Anti-Solvent): Hexane or Diethyl Ether (Non-polar).

  • Protocol: Dissolve 20 mg of target in minimal Solvent A. Place in a small vial. Place this vial inside a larger jar containing Solvent B. Seal. Allow to stand for 3-7 days at 4°C.

Phase 2: Data Collection Strategy (SC-XRD)
  • Temperature: 100 K or 150 K (Critical). Fluorinated molecules often exhibit high thermal motion or disorder at room temperature [1].

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard, but Cu-K
    
    
    (
    
    
    Å) is preferred for small organic light-atom structures to enhance diffraction intensity.
  • Refinement: Pay close attention to the Difference Fourier Map around the pyrazole nitrogens to locate the tautomeric proton.

Visualizing the Characterization Workflow

Diagram 1: Tautomeric Equilibrium & Crystallization

This diagram illustrates the collapse of the solution-state equilibrium into a single defined crystal form.

Tautomerism cluster_0 Solution (Ambiguous) Sol_1H Solution State: 3-amino-1H-tautomer Equilibrium Fast Exchange (NMR Average) Sol_1H->Equilibrium Kd Sol_2H Solution State: 5-amino-1H-tautomer Sol_2H->Equilibrium Crystal Solid State: Single Tautomer (Defined Packing) Equilibrium->Crystal Crystallization (Lattice Energy Selection)

Caption: Crystallization acts as a "filter," selecting the thermodynamically most stable tautomer from the rapid solution equilibrium.

Diagram 2: Analytical Decision Tree

Comparison of workflows for structural validation.

Workflow Start Target Molecule: 3-cyclopropyl-4-fluoro-1H-pyrazol-5-amine NMR Method A: NMR (Solution) Start->NMR XRD_Powder Method B: PXRD (Bulk Solid) Start->XRD_Powder XRD_Single Method C: SC-XRD (Single Crystal) Start->XRD_Single Result_NMR Result: Connectivity Confirmed Tautomer: Ambiguous NMR->Result_NMR Result_PXRD Result: Phase ID Structure: Inferred XRD_Powder->Result_PXRD Result_SC Result: Absolute Structure Tautomer: Defined (1H vs 2H) Interactions: Mapped XRD_Single->Result_SC

Caption: SC-XRD provides the only definitive structural resolution for tautomeric fluorinated heterocycles.

References

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[1] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 428–431. Link

  • Makhankova, V. G., et al. (2023). Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN)bis(3-aminopyrazole-κN)bis(nitrato-κO)copper(II).[2][3] Acta Crystallographica Section E, 79(11), 1100–1103.[2][3] Link

  • National Center for Biotechnology Information. (2024).[1][4] PubChem Compound Summary for CID 46910461, 3-Cyclopropyl-4-fluoro-1H-pyrazol-5-amine. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.